Coenzyme Q8
Description
Fundamental Pathways of Ubiquinone Biosynthesis
The general architecture for producing ubiquinones (B1209410) is conserved across many species, from bacteria to eukaryotes, and involves two primary stages: the synthesis of the precursors for the head and tail regions, and their subsequent condensation and modification. frontiersin.orgnih.gov
The aromatic head of Coenzyme Q is a benzoquinone ring derived from the precursor 4-hydroxybenzoic acid (4-HB). nih.govbibliotekanauki.plnih.gov The synthesis of 4-HB varies between organisms. In bacteria such as E. coli, 4-HB is produced directly from chorismate, a key intermediate of the shikimate pathway, through a reaction catalyzed by chorismate pyruvate-lyase. nih.govgenome.jpgenome.jpoup.com In eukaryotes, the precursor is typically derived from the amino acids tyrosine or phenylalanine. frontiersin.orgnih.govbibliotekanauki.pl
The characteristic hydrophobic tail of Coenzyme Q is a polyisoprenoid chain. This tail is assembled from five-carbon isoprene (B109036) units, specifically isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.gov These building blocks are generated via the mevalonate (B85504) pathway in eukaryotes or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in bacteria. frontiersin.orgnih.gov
A species-specific polyprenyl diphosphate synthase determines the final length of the side chain by catalyzing the sequential condensation of IPP units. nih.govnih.govresearchgate.net For Coenzyme Q8, this enzyme assembles a 40-carbon tail consisting of eight isoprene units. oup.com
Species-Specific this compound Biosynthetic Routes
While the fundamental principles are shared, the specific enzymes and regulatory mechanisms can differ. The biosynthesis of CoQ8 has been extensively studied in the bacterium Escherichia coli, providing a detailed model of the process.
In E. coli, the biosynthesis of CoQ8 is a well-defined pathway involving at least twelve genes, designated ubiA through ubiK, as well as ubiX. apsnet.orgapsnet.org These genes encode the enzymes and accessory factors necessary for every step, from precursor synthesis to the final modifications of the benzoquinone ring.
The ubi genes encode a suite of enzymes that carry out the prenylation, decarboxylation, hydroxylations, and methylations required to form CoQ8. college-de-france.frnih.gov The functions of these key enzymes, particularly in aerobic conditions, have been extensively characterized.
Table 1: Key ubi Genes and Their Functions in E. coli CoQ8 Biosynthesis
| Gene | Encoded Enzyme/Protein | Function in CoQ8 Biosynthesis |
| ubiC | Chorismate-pyruvate lyase | Catalyzes the first committed step: the conversion of chorismate to 4-hydroxybenzoate (B8730719) (4-HB), the benzoquinone ring precursor. apsnet.orgfrontiersin.orgarxiv.org |
| ubiA | 4-hydroxybenzoate octaprenyltransferase | Condenses the 4-HB ring with the octaprenyl diphosphate side chain to form 3-octaprenyl-4-hydroxybenzoate. apsnet.orgfrontiersin.org |
| ubiD | 3-octaprenyl-4-hydroxybenzoate decarboxylase (Aromatic acid decarboxylase) | Part of a two-component system with UbiX that catalyzes the decarboxylation of the ring. nih.govarxiv.orgmdpi.com |
| ubiX | FMN-dependent flavin prenyltransferase | Functions as a cofactor for the UbiD-catalyzed decarboxylation step. nih.govarxiv.orgmdpi.com |
| ubiI | FAD-dependent monooxygenase (C5-hydroxylase) | Catalyzes the first hydroxylation of the ring at the C5 position under aerobic conditions. nih.govbiorxiv.orgoup.compdbj.org |
| ubiG | O-methyltransferase | Catalyzes two distinct S-adenosyl-L-methionine (SAM)-dependent methylation reactions on the ring. college-de-france.frarxiv.orgbiorxiv.org |
| ubiH | FAD-dependent monooxygenase (C1-hydroxylase) | Catalyzes the hydroxylation of the ring at the C1 position under aerobic conditions. college-de-france.frbiorxiv.orgoup.com |
| ubiE | C-methyltransferase | Catalyzes a methylation step on the ring. college-de-france.frfrontiersin.orgbiorxiv.org |
| ubiF | FAD-dependent monooxygenase (C6-hydroxylase) | Catalyzes the final hydroxylation of the ring at the C6 position under aerobic conditions. apsnet.orgbiorxiv.orgoup.com |
| ubiB | Atypical kinase-like protein | An essential factor whose precise role remains elusive but is required for CoQ8 synthesis; it is not a hydroxylase as once thought. frontiersin.orgarxiv.orgbiorxiv.orgasm.org |
Beyond the core enzymatic machinery, CoQ8 synthesis in E. coli requires two critical non-enzymatic accessory factors: UbiJ and UbiK. biorxiv.orgasm.org These proteins are essential for the proper organization and regulation of the biosynthetic pathway, particularly under aerobic conditions. researchgate.netuniprot.org
UbiJ and UbiK are central to the formation and stability of a large, cytoplasmic multi-protein complex, often referred to as the "Ubi metabolon". college-de-france.frasm.orgmdpi.com This complex is believed to contain the Ubi enzymes responsible for the later steps of ring modification (UbiE, UbiF, UbiG, UbiH, and UbiI). uniprot.org
UbiJ possesses a sterol carrier protein 2 (SCP2) domain, which is capable of binding the hydrophobic polyprenyl intermediates of CoQ8 biosynthesis. college-de-france.fruniprot.orgmdpi.com This suggests UbiJ acts as a scaffold or carrier, sequestering the lipid-soluble intermediates within the hydrophilic environment of the cytoplasm and presenting them to the enzymes of the Ubi metabolon. asm.orguniprot.org Deletion of the ubiJ gene abolishes CoQ8 production and prevents aerobic growth, highlighting its essential role. researchgate.netasm.org
UbiK physically interacts with UbiJ, forming a heterotrimeric complex (UbiJ-UbiK2). mdpi.com This sub-complex is thought to act as the crucial interface between the soluble Ubi metabolon and the cell membrane. researchgate.netmdpi.com It is hypothesized to facilitate the final release of the completed, highly hydrophobic CoQ8 molecule into the membrane where it performs its physiological functions. mdpi.com While not as critical as UbiJ, the deletion of ubiK leads to a severe reduction in CoQ8 levels. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74O4/c1-36(2)20-13-21-37(3)22-14-23-38(4)24-15-25-39(5)26-16-27-40(6)28-17-29-41(7)30-18-31-42(8)32-19-33-43(9)34-35-45-44(10)46(50)48(52-11)49(53-12)47(45)51/h20,22,24,26,28,30,32,34H,13-19,21,23,25,27,29,31,33,35H2,1-12H3/b37-22+,38-24+,39-26+,40-28+,41-30+,42-32+,43-34+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFIZJQGJAJRSU-SGHXUWJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317994 | |
| Record name | Ubiquinone 8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2394-68-5 | |
| Record name | Ubiquinone 8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2394-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002394685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinone 8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COENZYME Q8 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQA993F7P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis of Coenzyme Q8
Species-Specific Coenzyme Q8 Biosynthetic Routes
This compound Biosynthesis in Escherichia coli
Biosynthetic Intermediates and Octaprenyl Tail Integration
The biosynthesis of this compound (CoQ8), a vital component of the electron transport chain in many bacteria, is a multi-step process involving the assembly of a benzoquinone ring and a polyisoprenoid side chain. ijbiotech.comresearchgate.net A critical phase in this pathway is the creation and subsequent attachment of the octaprenyl tail to the aromatic precursor.
The formation of the octaprenyl tail begins with the fundamental five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). ajmb.org These molecules are sequentially condensed by the enzyme octaprenyl diphosphate synthase (IspB) to form octaprenyl diphosphate, a 40-carbon chain. tandfonline.com
The integration of this octaprenyl tail with the benzoquinone head is catalyzed by the enzyme 4-hydroxybenzoate (B8730719) octaprenyltransferase, which is encoded by the ubiA gene. uniprot.orguniprot.org This enzyme facilitates the condensation of octaprenyl diphosphate with 4-hydroxybenzoate (pHBA), the aromatic precursor derived from chorismate. uniprot.orgnih.gov This reaction yields 3-octaprenyl-4-hydroxybenzoate, a key membrane-bound intermediate in the CoQ8 biosynthetic pathway. researchgate.netuniprot.orgnih.gov Following this prenylation step, a series of modification reactions, including decarboxylation, hydroxylations, and methylations, occur on the aromatic ring to produce the final CoQ8 molecule. nih.govfrontiersin.org These subsequent transformations are carried out by a suite of enzymes encoded by the ubi gene cluster. frontiersin.org
Metabolic Engineering Strategies for Enhanced Production
To improve the yield of CoQ8 for various applications, several metabolic engineering strategies have been developed, primarily in the model organism Escherichia coli. These strategies focus on manipulating the biosynthetic pathway to increase the flux towards CoQ8 production.
In E. coli, the biosynthetic pathways for this compound and menaquinone (vitamin K2) both utilize chorismate as a common precursor for their respective aromatic rings. researchgate.net This creates a metabolic branch point where the two pathways compete. A successful strategy to enhance CoQ8 production is to disrupt the menaquinone pathway. nih.govnih.gov Deleting the menA gene, which encodes the 1,4-dihydroxy-2-naphthoate octaprenyltransferase, the first committed step in menaquinone biosynthesis, has been shown to block this competing pathway. nih.govtandfonline.com This manipulation redirects the metabolic flux of chorismate towards the CoQ8 pathway, resulting in a significant increase in CoQ8 content. nih.gov For instance, blocking the menaquinone pathway in E. coli led to an 81% increase in CoQ8 content. nih.gov
The availability of initial substrates is often a rate-limiting factor in biosynthetic pathways. Supplementing the fermentation medium with precursors for CoQ8 synthesis can significantly boost production. The two primary precursors are p-hydroxybenzoate (pHBA) for the aromatic ring and pyruvate (B1213749) for the isoprenoid tail. oup.com
The addition of pHBA to the culture medium bypasses the initial steps of the shikimate pathway, directly feeding into the later stages of CoQ8 biosynthesis. nih.govoup.com Similarly, supplementing with pyruvate can increase the pool of precursors for the isoprenoid side chain. oup.com Research has demonstrated a synergistic effect when both precursors are added simultaneously. In one study, the combined supplementation of pHBA and sodium pyruvate increased CoQ8 content by 97.65% in a wild-type E. coli strain and 89.4% in a menA-deficient strain. oup.com
This table summarizes the synergistic effect of precursor supplementation on CoQ8 production. oup.com
Identifying and overexpressing genes that encode rate-limiting enzymes is a cornerstone of metabolic engineering. In the CoQ8 biosynthetic pathway, several enzymes have been identified as bottlenecks. The co-expression of multiple rate-limiting genes can have a cumulative effect on production.
Key rate-limiting enzymes in E. coli include 1-deoxy-D-xylulose-5-phosphate synthase (encoded by dxs) in the isoprenoid pathway and 4-hydroxybenzoate octaprenyltransferase (encoded by ubiA). oup.com Studies have shown that the co-expression of dxs and ubiA in a menA-deficient E. coli strain led to a 125% increase in CoQ8 content. nih.gov Combining this genetic modification with the supplementation of pyruvate and pHBA resulted in an even greater increase of 180%, demonstrating the power of combining multiple metabolic engineering strategies. nih.gov
This table illustrates the impact of different metabolic engineering approaches on enhancing CoQ8 production. nih.gov
The choice of carbon source for microbial fermentation can significantly influence the metabolic state of the cell and, consequently, the production of secondary metabolites like CoQ8. Different carbon sources enter central carbon metabolism at different points, affecting the availability of key precursors for biosynthesis.
Research has shown that glycerol (B35011) is a superior carbon source compared to glucose for CoQ8 production in E. coli. researchgate.net In one study, using glycerol as the sole carbon source resulted in a 126% increase in the specific CoQ8 content in a control strain and a 53% increase in a double-mutant strain (entC–menF) compared to glucose-based medium. researchgate.net This effect is partly due to transcriptional regulation, as the expression of several ubi genes was found to be upregulated when cells were grown on glycerol. researchgate.netd-nb.info Optimizing the carbon source and feeding strategy is a critical aspect of developing an efficient fermentation process for CoQ8 production. google.comjocpr.com
This compound Biosynthesis in Xanthomonas campestris pv. campestris
Xanthomonas campestris pv. campestris, a phytopathogenic bacterium, also synthesizes this compound. apsnet.orgnih.gov While the fundamental building blocks and many of the enzymatic reactions are conserved with E. coli, there are notable differences in the genetic organization and regulation of the biosynthetic pathway. apsnet.orgapsnet.org
In X. campestris, the genes for CoQ8 biosynthesis are not organized in the same manner as in E. coli. apsnet.org For instance, X. campestris utilizes a bifunctional chorismatase, XanB2, which can produce both 3-hydroxybenzoic acid (3-HBA) and 4-hydroxybenzoic acid (4-HBA) from chorismate. nih.govplos.org This provides an alternative route for the synthesis of the pHBA precursor for CoQ8, independent of the UbiC enzyme found in E. coli. nih.gov
Furthermore, research has identified several genes in X. campestris that are essential for CoQ8 biosynthesis and differ from their E. coli counterparts. For example, the gene coq7Xc (Xc_0489) encodes a di-iron carboxylate monooxygenase that performs a hydroxylation step analogous to the one catalyzed by UbiF in E. coli. nih.gov Deletion of genes such as ubiJXc, ubiBXc, and ubiKXc leads to the accumulation of the intermediate 3-octaprenyl-4-hydroxybenzoic acid, confirming their role in the downstream modification of the aromatic ring. apsnet.orgnih.gov These findings suggest that the CoQ8 biosynthetic pathway and its regulatory mechanisms in Xanthomonas campestris pv. campestris are divergent from those in E. coli, which could be exploited for the development of specific inhibitors against this plant pathogen. apsnet.orgnih.gov
This table compares the identified genes involved in CoQ8 biosynthesis in E. coli and Xanthomonas campestris pv. campestris. apsnet.orgapsnet.orgnih.gov
Characterization of Putative Biosynthetic Genes and Homologs
In Xanthomonas campestris, several genes homologous to those in the E. coli CoQ biosynthesis pathway have been identified and characterized, revealing both similarities and unique features. apsnet.orgnih.gov
coq7Xc : The gene Xc_0489, designated as coq7Xc, encodes a di-iron carboxylate monooxygenase. apsnet.orgapsnet.org This enzyme is responsible for the hydroxylation at the C-6 position of the aromatic ring, a function analogous to that of UbiF in E. coli. apsnet.orgapsnet.org The Coq7Xc protein features a four-helix bundle and a di-iron-binding motif. apsnet.org Site-directed mutagenesis of key residues within this motif has been shown to significantly decrease CoQ8 production, confirming its catalytic importance. apsnet.org
ubiJXc : Identified as Xc_0233, ubiJXc is essential for CoQ8 biosynthesis in X. campestris. apsnet.orgapsnet.org While it shares low amino acid identity with its E. coli counterpart, UbiJ, it possesses a similar sterol carrier protein 2 (SCP2) domain at its N-terminus. apsnet.org Deletion of ubiJXc results in a failure to produce CoQ8. apsnet.org Interestingly, the 80 C-terminal amino acids of UbiJXc are sufficient to restore CoQ8 synthesis in a mutant strain. apsnet.org
ubiBXc : This gene, the homolog of E. coli ubiB, is also crucial for CoQ8 synthesis in X. campestris. apsnet.orgapsnet.org Deletion of ubiBXc leads to a significant reduction in CoQ8 levels and the accumulation of the intermediate 3-octaprenyl-4-hydroxybenzoic acid (OHB). apsnet.org The function of UbiBXc can be complemented by the E. coli UbiB protein. apsnet.org
ubiKXc : The homolog of ubiK in E. coli, ubiKXc, is required for CoQ8 biosynthesis in X. campestris. apsnet.orgapsnet.org Its deletion also results in decreased CoQ8 production and accumulation of OHB. apsnet.org Research suggests that UbiKXc, along with UbiJXc and UbiBXc, forms a regulatory complex that modulates the biosynthetic pathway. apsnet.orgapsnet.org
Comparative Analysis of Biosynthetic Divergences from Escherichia coli Pathway
One of the most significant differences lies in the hydroxylation steps. In E. coli, three separate monooxygenases, UbiF, UbiH, and UbiI, are responsible for the hydroxylations at C6, C1, and C5 of the benzoquinone ring, respectively. researchgate.net In contrast, X. campestris utilizes Coq7Xc, a di-iron carboxylate monooxygenase, for the C-6 hydroxylation, a feature more akin to the yeast pathway. apsnet.orgapsnet.org
Furthermore, the decarboxylation step in X. campestris remains to be fully elucidated, as a clear homolog for the E. coli decarboxylase system (UbiD/UbiX) has not been identified. apsnet.orgnih.gov This suggests an alternative enzymatic mechanism for this critical reaction in Xanthomonas.
The genetic organization also differs. In E. coli, the ubi genes are scattered throughout the chromosome, sometimes in small clusters like ubiE-ubiJ-ubiB. apsnet.org In X. campestris, while some homologs are found, their genomic context and regulation appear to be distinct, pointing towards an independently evolved regulatory network. apsnet.orgapsnet.org
Accumulation Profiles of Pathway Intermediates
The study of mutant strains has been instrumental in elucidating the CoQ8 biosynthetic pathway by observing the accumulation of specific intermediates. In Xanthomonas campestris, deletion of the genes ubiJXc, ubiBXc, or ubiKXc consistently leads to the accumulation of 3-octaprenyl-4-hydroxybenzoic acid (OHB). apsnet.orgnih.gov This indicates that the products of these genes are essential for the steps immediately following the synthesis of OHB.
In contrast, a coq7Xc mutant accumulates demethoxy-Q8 (DMQ8), the substrate for the C-6 hydroxylation reaction catalyzed by Coq7Xc. apsnet.org This finding firmly places the function of Coq7Xc at this specific step in the pathway.
The accumulation of these intermediates in different mutant strains provides a biochemical roadmap of the CoQ8 synthesis pathway in X. campestris, highlighting the specific roles of each enzyme.
This compound Biosynthesis in Other Prokaryotic Systems (e.g., Francisella novicida)
The biosynthesis of CoQ8 is not limited to Xanthomonas. The pathogenic bacterium Francisella novicida also produces CoQ8 as its major quinone. nih.govnih.gov Studies have identified homologs for nine of the twelve genes known to be involved in CoQ biosynthesis in E. coli. nih.gov Functional characterization through heterologous complementation in E. coli mutants has confirmed the role of seven of these homologs. nih.gov
Similar to Xanthomonas, the CoQ8 biosynthetic pathway in F. novicida shows some key differences from the E. coli model. nih.gov Notably, homologs for the Ubi proteins involved in the oxygen-independent pathway in E. coli are absent, which is consistent with the strictly aerobic nature of Francisella. nih.gov Additionally, the decarboxylase enzyme in F. novicida has not yet been identified, suggesting, as in Xanthomonas, a divergent mechanism for this step. nih.gov The essentiality of CoQ8 for the respiratory metabolism and pathogenicity of F. novicida has been demonstrated, highlighting its importance for this organism. nih.gov
Regulatory Mechanisms of Coenzyme Q Biosynthesis Relevant to this compound
The synthesis of coenzyme Q is a tightly regulated process, ensuring that the cell maintains an appropriate level of this essential molecule for its metabolic needs. exlibrisgroup.commdpi.com This regulation occurs at multiple levels, from the transcription of biosynthetic genes to post-translational modifications of the enzymes themselves.
Transcriptional and Translational Control Mechanisms
The expression of genes involved in CoQ biosynthesis is responsive to the metabolic state of the cell and environmental stresses. nih.gov While much of the detailed research has been conducted in eukaryotes, the general principles of transcriptional and translational control are relevant to prokaryotic systems producing CoQ8.
In eukaryotes, transcription factors such as PPARα and NF-κB have been shown to regulate the expression of COQ genes in response to nutrient availability and oxidative stress. nih.govcsic.es RNA-binding proteins (RBPs) also play a crucial role in the post-transcriptional regulation of CoQ biosynthesis. nih.govcsic.esbiorxiv.org For instance, the RBP Puf3p in yeast has been shown to directly regulate the production of Coq5p, a key enzyme in the pathway, thereby coordinating CoQ synthesis with mitochondrial biogenesis. biorxiv.orgresearchgate.net Similar mechanisms involving transcriptional activators and repressors, as well as RNA-based regulation, are likely to be at play in prokaryotes to modulate the expression of ubi and coq genes in response to changing environmental conditions.
Feedback Inhibition and Cellular Homeostasis
The maintenance of cellular homeostasis requires that the production of CoQ is balanced with its utilization. exlibrisgroup.commdpi.comnih.gov Feedback inhibition is a common mechanism to achieve this balance. While direct feedback inhibition by CoQ8 on its biosynthetic enzymes has not been extensively detailed, the accumulation of intermediates in mutant strains suggests a tightly controlled flux through the pathway.
The formation of multi-enzyme complexes, or "synthomes," is another critical aspect of regulation. d-nb.info In E. coli, a soluble complex containing several Ubi enzymes has been identified. d-nb.infocollege-de-france.fr This complex is thought to enhance the efficiency of the pathway by channeling intermediates between active sites and preventing their diffusion into the cellular milieu. college-de-france.fr In X. campestris, evidence suggests that UbiJXc, UbiBXc, and UbiKXc form a regulatory complex, which may serve a similar purpose in coordinating the biosynthetic reactions and responding to cellular signals to maintain CoQ8 homeostasis. apsnet.orgapsnet.org The stability and activity of these complexes are likely subject to regulation, providing another layer of control over CoQ8 production.
Environmental and Nutritional Modulators of Biosynthetic Flux
The biosynthesis of this compound (CoQ8) is a tightly regulated process influenced by a variety of external environmental and nutritional cues. These factors can significantly alter the rate of CoQ8 production, primarily by affecting the expression of the requisite biosynthetic genes (the ubi operon in Escherichia coli) or by modulating the activity of the enzymes involved. The cellular response to these modulators ensures that the pool of CoQ8 is sufficient to meet the metabolic demands imposed by different growth conditions.
Nutritional Modulation
The composition of the growth medium, particularly the available carbon source, plays a pivotal role in regulating the biosynthetic flux towards CoQ8. In many bacteria, including the model organism E. coli, the choice of carbon source directly impacts the metabolic state of the cell, leading to phenomena such as catabolite repression, which in turn affects the production of secondary metabolites like CoQ8.
Research Findings:
Carbon Source Effect: Studies have demonstrated that glycerol is a more favorable carbon source for CoQ8 production in E. coli compared to glucose. researchgate.netd-nb.info When grown on glycerol, E. coli circumvents the glucose-induced catabolite repression. d-nb.infohuji.ac.il This relief from repression leads to an upregulation of genes involved in alternative metabolic pathways, including the biosynthesis of CoQ8. Research has shown that switching the carbon source from glucose to glycerol can lead to a significant increase in the specific CoQ8 content. For instance, in one study, the CoQ8-specific content in a wild-type E. coli strain increased by 126% when cultured in a glycerol-based medium compared to a glucose-based one. researchgate.net
Gene Expression: The increased production of CoQ8 in glycerol medium is correlated with the enhanced transcription of several key genes in the biosynthesis pathway. d-nb.info This transcriptional upregulation suggests that the control is exerted, at least in part, at the genetic level. researchgate.net
Precursor Supplementation: The biosynthetic flux can also be enhanced by supplementing the growth medium with direct precursors of the CoQ8 molecule. The addition of p-hydroxybenzoic acid (pHBA), the precursor to the benzoquinone ring, and pyruvate has been shown to increase CoQ8 content. nih.gov In an engineered E. coli strain, supplementation with these precursors resulted in a 59% increase in CoQ8 content. nih.gov
Table 1: Effect of Carbon Source on CoQ8 Specific Content in E. coli
This table illustrates the change in the specific content of this compound in different E. coli strains when the primary carbon source in the growth medium is switched from glucose to glycerol.
| Strain | Carbon Source | CoQ8 Specific Content (μg/g DCW) | Percentage Increase with Glycerol |
| Control (BW25113) | Glucose | 148 ± 12 | 126% |
| Glycerol | 335 ± 18 | ||
| Mutant (IMB120) | Glucose | 175 ± 11 | 53% |
| Glycerol | 268 ± 15 | ||
| Data derived from bioreactor experiments. DCW = Dry Cell Weight. |
Table 2: Relative Gene Expression of ubi Genes in E. coli (Glycerol vs. Glucose)
This table shows the relative transcriptional levels of key genes in the CoQ8 biosynthetic pathway when E. coli is grown in glycerol medium, compared to growth in glucose medium.
| Gene | Encoded Enzyme/Protein | Function in CoQ8 Biosynthesis | Relative Expression (Glycerol/Glucose) |
| ubiA | 4-hydroxybenzoate octaprenyltransferase | Condensation of the head and tail | 2.0 ± 0.2 |
| ubiC | Chorismate lyase | Synthesis of 4-hydroxybenzoate (ring precursor) | 2.5 ± 0.3 |
| ubiD | 3-octaprenyl-4-hydroxybenzoate decarboxylase | Decarboxylation of the ring | 2.2 ± 0.1 |
| ubiX | FMN-binding protein (assists UbiD) | Decarboxylation of the ring | 4.5 ± 0.5 |
| ispB | Octaprenyl-diphosphate synthase | Synthesis of the isoprenoid tail | 1.8 ± 0.2 |
Environmental Modulation
The physical and chemical environment in which microorganisms grow is a significant determinant of CoQ8 production. Factors such as oxygen availability and osmotic stress trigger specific regulatory circuits that adjust the biosynthetic output to ensure survival and metabolic efficiency.
Research Findings:
Oxygen Availability: Oxygen is a critical environmental modulator of CoQ8 biosynthesis. Distinct enzymatic pathways are utilized for CoQ8 synthesis under aerobic and anaerobic conditions. nih.govnih.gov The aerobic pathway requires three flavin-dependent monooxygenases (UbiF, UbiH, and UbiI) that use molecular oxygen to perform hydroxylation steps on the benzoquinone ring. nih.govebsco.com These enzymes are non-functional in the absence of oxygen. nih.gov Consequently, bacteria like E. coli have evolved an alternative, oxygen-independent pathway to sustain CoQ8 production under anaerobic conditions. nih.gov Genetic studies have shown that mutations in the genes specific to the anaerobic pathway lead to a severe deficiency in CoQ8 levels only when cells are grown anaerobically, while aerobic production remains normal. nih.gov
Osmotic Stress: Exposure to high osmotic pressure, such as high concentrations of salt, has been identified as a potent inducer of CoQ8 biosynthesis. nih.gov Research has demonstrated a dramatic accumulation of CoQ8—up to 110-fold—in E. coli when subjected to a sustained salt challenge. capes.gov.br The proposed function of this increased CoQ8 pool is to enhance the mechanical stability of the cytoplasmic membrane, helping the cell to withstand the physical stress imposed by a hyperosmotic environment. nih.govcapes.gov.br
Table 3: Impact of Environmental Conditions on CoQ8 Biosynthesis
This table summarizes the effects of key environmental factors on the production of this compound.
| Environmental Factor | Condition | Effect on CoQ8 Biosynthesis | Mechanism |
| Oxygen | Aerobic | Normal biosynthesis | Utilizes O₂-dependent monooxygenases (UbiF, UbiH, UbiI) for hydroxylation steps. nih.govebsco.com |
| Anaerobic | Normal biosynthesis | Employs an alternative, O₂-independent enzymatic system for hydroxylation. nih.govnih.gov | |
| Osmotic Pressure | High Salinity | Substantial increase in CoQ8 content (up to 110-fold reported). capes.gov.br | Upregulation of the biosynthetic pathway to increase membrane stability. nih.gov |
Biological Functions and Mechanisms of Coenzyme Q8
Electron Transport Functionality in Cellular Respiration
Coenzyme Q8 is a central player in the generation of cellular energy through its role in electron transport chains, both within the mitochondria and in other cellular membranes. apsnet.orgnih.gov
Role as an Electron Carrier in the Mitochondrial Electron Transport Chain
In the inner mitochondrial membrane of eukaryotes that synthesize it, and in the plasma membrane of prokaryotes, CoQ8 functions as a crucial electron carrier in the respiratory chain. apsnet.orgnih.govmedchemexpress.com It accepts electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) and shuttles them to Complex III (cytochrome bc1 complex). cas.czmdpi.com This transfer is a key step in the process of oxidative phosphorylation, which ultimately leads to the production of ATP, the main energy currency of the cell. mdpi.com The reversible reduction to its hydroquinone (B1673460) form (ubiquinol-8) and oxidation back to its quinone form allows it to efficiently transport electrons. ecmdb.ca
The electron-carrying capacity of CoQ8 is fundamental for aerobic cellular respiration, and its absence can lead to respiratory defects. uniprot.orgcsic.es In organisms like Saccharomyces cerevisiae, which typically produce CoQ6, the introduction of orthologs that produce other Q isoforms, including Q8, can rescue respiratory function in certain mutant strains. researchgate.net
Electron Transfer in Extramitochondrial Systems, Including Plasma Membranes
Beyond the mitochondria, Coenzyme Q is also an active component of electron transport systems located in other cellular membranes, such as the plasma membrane and lysosomes. nih.govcsic.es In the plasma membrane of organisms like Saccharomyces cerevisiae and mammalian cells, CoQ participates in a redox system that transfers electrons from intracellular donors, such as NADH, to external acceptors. csic.escsic.esnih.gov This activity is important for various cellular processes, including maintaining the reduced state of extracellular substances like ascorbate. csic.es
In E. coli, CoQ8 in the plasma membrane is essential for mediating electron transfer from various dehydrogenases to terminal oxidases, playing a vital role in the aerobic respiratory chain. victorchang.edu.au The presence and function of CoQ8 in these extramitochondrial systems underscore its versatile role in cellular bioenergetics and redox homeostasis. csic.es
Coenzyme Activity in Diverse Metabolic Pathways
The functions of this compound extend beyond its primary role in the main respiratory chain, acting as a critical cofactor in several other essential metabolic pathways.
Cofactor for Pyrimidine (B1678525) Biosynthesis
Coenzyme Q is an obligatory cofactor for the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo biosynthesis of pyrimidines. nih.govscispace.com DHODH catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of uridine (B1682114) and other pyrimidine nucleotides. ecmdb.caecmdb.ca This reaction is dependent on a quinone as an electron acceptor. ecmdb.ca In organisms that utilize CoQ8, it serves this essential function, linking the electron transport chain to nucleotide synthesis. oup.com The reliance of pyrimidine biosynthesis on CoQ underscores the interconnectedness of cellular metabolic networks. d-nb.info
Contribution to Fatty Acid Oxidation
Coenzyme Q also plays a role in the β-oxidation of fatty acids. csic.esd-nb.info The electron-transfer flavoprotein dehydrogenase (ETFDH) is an essential enzyme in this process, as well as in the oxidation of certain amino acids. mdpi.com ETFDH transfers electrons to the Coenzyme Q pool in the mitochondrial inner membrane. mdpi.com Therefore, CoQ8, in organisms where it is the predominant form, acts as the electron acceptor for these electrons, facilitating the continued breakdown of fatty acids for energy production. mdpi.com Studies on Coenzyme Q10 have shown that it can increase fatty acid oxidation, suggesting a conserved role for the CoQ family in this metabolic process. researchgate.netnih.gov
Roles in Proline Catabolism and Glycolysis
Coenzyme Q is also involved in proline catabolism. Proline dehydrogenase (PRODH), the first enzyme in the proline degradation pathway, transfers electrons to the Coenzyme Q pool. mdpi.com This links the breakdown of proline to the electron transport chain for energy generation. mdpi.com
While not a direct participant in the core reactions of glycolysis, the metabolic state of glycolysis can influence the reliance on CoQ-dependent mitochondrial respiration. byjus.comnih.gov For instance, under conditions where glycolysis is inhibited, cells become more dependent on mitochondrial respiration for survival, highlighting the indirect but critical link between these energy-producing pathways and the function of Coenzyme Q. nih.gov
Cofactor for Sulfide (B99878) Detoxification
Coenzyme Q (CoQ) is an essential lipid-soluble molecule that functions as an electron carrier in various metabolic pathways. One of its crucial roles is acting as a cofactor for sulfide:quinone oxidoreductase (SQOR), the inaugural enzyme in the mitochondrial pathway for hydrogen sulfide (H₂S) oxidation. frontiersin.orgnih.gov In this capacity, CoQ accepts electrons from the sulfide oxidation process, facilitating its detoxification. frontiersin.orgembopress.org The reaction involves the transfer of electrons from H₂S to CoQ, reducing it to ubiquinol (B23937). frontiersin.org
Research has demonstrated a direct relationship between CoQ levels and the efficacy of the sulfide oxidation pathway. A deficiency in Coenzyme Q leads to a significant impairment of this detoxification process. nih.govembopress.org Studies in human fibroblasts with mutations in CoQ biosynthetic genes have shown that reduced CoQ levels result in decreased SQOR activity and protein levels. frontiersin.org This impairment can lead to an accumulation of toxic sulfides, which has been observed in various models of primary CoQ deficiency. frontiersin.orgnih.gov For instance, in mice with a genetic defect in CoQ biosynthesis (Pdss2kd/kd), the kidneys, which have significantly low levels of CoQ, exhibit reduced SQOR levels and an accumulation of H₂S. nih.gov Similarly, Coq9R239X mice, another model of CoQ deficiency, show H₂S accumulation in the cerebrum, the organ most affected by the condition. frontiersin.org
Interaction with Dihydroorotate Dehydrogenase
This compound serves as a critical electron acceptor for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. scispace.comscribd.commdpi.com This mitochondrial enzyme catalyzes the oxidation of dihydroorotate to orotate, a vital step for the synthesis of pyrimidine nucleotides required for DNA and RNA production. mdpi.comnih.gov The function of class 2 DHODHs, found in eukaryotes, is dependent on their association with the mitochondrial membrane and their ability to transfer electrons to the ubiquinone pool within the electron transport chain. mdpi.comfrontiersin.org
The interaction between DHODH and Coenzyme Q is facilitated by the enzyme's N-terminal domain, which is believed to anchor it to the inner mitochondrial membrane and enable the binding of the ubiquinone electron acceptor. mdpi.com The efficiency of this interaction can be influenced by the length of the isoprenoid tail of the Coenzyme Q molecule. For example, studies on the DHODH from the oomycete Phytophthora infestans, which primarily contains Coenzyme Q9 and Q8, showed that the enzyme was surprisingly more active with ubiquinones (B1209410) possessing shorter isoprenoid tails. frontiersin.org
Antioxidant Properties and Maintenance of Cellular Redox Homeostasis
Radical Scavenging and Chain-Breaking Antioxidant Mechanisms
This compound, particularly in its reduced form, ubiquinol-8 (B1264034), is a potent lipid-soluble antioxidant. researchgate.netnih.gov It plays a crucial role in protecting cells from oxidative damage by scavenging free radicals. researchgate.net This antioxidant function is a key aspect of maintaining cellular redox homeostasis. mdpi.com
The primary antioxidant mechanism of ubiquinol-8 is as a chain-breaking antioxidant. nih.gov It can directly donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. nih.govkcl.ac.uk This action prevents the propagation of damage within cellular membranes. nih.gov Furthermore, the ubiquinone that is formed as a result of this antioxidant activity can be recycled back to its active ubiquinol form by the mitochondrial respiratory chain, allowing it to act as a renewable antioxidant. nih.gov
In addition to its direct radical scavenging, Coenzyme Q also participates in the regeneration of other antioxidants, such as vitamin E (α-tocopherol). nih.govkcl.ac.uk The reduced and semi-reduced forms of Coenzyme Q can efficiently recycle the vitamin E phenoxyl radical back to its active, reduced state, creating a synergistic antioxidant effect within biological membranes. kcl.ac.uk
Protection Against Oxidative Damage to Biological Membranes and Lipoproteins
The lipophilic nature of this compound allows it to reside within biological membranes and lipoproteins, where it exerts a significant protective effect against oxidative damage. researchgate.netmdpi.com It is recognized as a primary defender against lipid peroxidation in these environments. mdpi.comresearchgate.net By neutralizing free radicals, ubiquinol-8 helps to preserve the structural integrity and function of membrane phospholipids (B1166683) and proteins. researchgate.netmedsci.org
Studies have shown that Coenzyme Q is one of the first antioxidants to be consumed when low-density lipoproteins (LDL) are subjected to oxidative stress. medsci.org Its presence within LDL particles enhances their resistance to oxidation, a key event in the development of atherosclerosis. mdpi.comresearchgate.net The protective capacity of Coenzyme Q extends to all cellular membranes, including the inner mitochondrial membrane where it is highly concentrated. mdpi.commdpi.com Here, it not only participates in electron transport but also safeguards mitochondrial components from the high levels of reactive oxygen species generated during respiration. medsci.orgispub.com The incorporation of Coenzyme Q into model membranes has been shown to increase their stability and resilience against disruption by damaging agents. mdpi.com
Other Cellular Functions and Regulatory Roles
Modulation of Apoptosis
Coenzyme Q has been implicated in the modulation of apoptosis, or programmed cell death. nih.govdergipark.org.tr Its anti-apoptotic effects are often linked to its role in mitochondrial function and its antioxidant properties. nih.govmdpi.com By maintaining the stability of the mitochondrial membrane and reducing oxidative stress, Coenzyme Q can help prevent the release of pro-apoptotic factors like cytochrome c from the mitochondria. researchgate.net
Mitochondria are central to the intrinsic pathway of apoptosis, and damage to these organelles can trigger cell death. mdpi.com Excessive production of reactive oxygen species can activate apoptotic pathways. ispub.com As a potent antioxidant, Coenzyme Q helps to mitigate this oxidative stress, thereby reducing a key trigger for apoptosis. nih.govmdpi.com Furthermore, Coenzyme Q is thought to interact with the mitochondrial permeability transition pore, a key regulator of apoptosis, preventing its opening and subsequent cell death signals. researchgate.net While much of the specific research on apoptosis modulation has been conducted with Coenzyme Q10, the fundamental antioxidant and mitochondrial-stabilizing roles are shared among Coenzyme Q homologs, suggesting a similar function for this compound. nih.govdergipark.org.tr
Proton Transport in Uncoupling Proteins
The role of coenzyme Q as a mandatory cofactor for the proton transport activity of uncoupling proteins (UCPs) has been a subject of scientific investigation with some conflicting findings. encyclopedia.pubmdpi.com
Initial studies using UCP1 reconstituted from bacterial inclusion bodies suggested that coenzyme Q10 was an essential cofactor for fatty acid-dependent proton transport. nih.gov This H+ transport was activated by the oxidized form of CoQ but not the reduced form. nih.gov Further research indicated that coenzyme Q is a necessary cofactor for proton transport by UCPs in liposomes. researchgate.net
Involvement in Cellular Signaling and Oxygen Sensing
This compound is implicated in cellular signaling and the sensing of oxygen levels. reactome.orgnih.gov The ratio of its reduced form (ubiquinol) to its oxidized form (ubiquinone) acts as an endogenous sensor of mitochondrial function. mdpi.com Low oxygen levels or impairment in the mitochondrial respiratory chain can lead to an accumulation of the reduced form of CoQ. mdpi.com In Escherichia coli, CoQ8 is involved in the regulation of gene expression. nih.gov Furthermore, recent data suggests that coenzyme Q10 can influence the expression of genes involved in human cell signaling, metabolism, and transport. researchgate.net
Contribution to Ferroptosis Regulation
Coenzyme Q, in its reduced form (ubiquinol), plays a significant role in the regulation of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. mdpi.comresearchgate.netlipidmaps.org Ubiquinol acts as a potent lipophilic antioxidant, trapping lipid peroxyl radicals and thereby inhibiting the propagation of lipid peroxidation within cellular membranes. mdpi.comresearchgate.netlipidmaps.org
A key pathway in this process involves the enzyme ferroptosis suppressor protein 1 (FSP1), an NAD(P)H-dependent oxidoreductase. researchgate.netfrontiersin.org FSP1 reduces coenzyme Q to ubiquinol at the plasma membrane, which then acts to terminate lipid peroxidation and suppress ferroptosis. mdpi.comfrontiersin.org This FSP1-CoQ pathway is a distinct, glutathione-independent mechanism for preventing ferroptosis, acting in parallel to the well-established glutathione (B108866) peroxidase 4 (GPX4) pathway. frontiersin.orgnih.gov The transport of coenzyme Q from its synthesis site in the mitochondria to the plasma membrane, facilitated by proteins like STARD7, is crucial for this protective function against ferroptosis. nih.govebi.ac.uk
Table 1: Key Proteins in Coenzyme Q-Mediated Ferroptosis Regulation
| Protein | Function in Ferroptosis Regulation |
|---|---|
| Coenzyme Q (Ubiquinol) | Traps lipid peroxyl radicals, inhibiting lipid peroxidation. mdpi.comresearchgate.netlipidmaps.org |
| FSP1 (Ferroptosis Suppressor Protein 1) | Reduces Coenzyme Q to its active antioxidant form, ubiquinol. mdpi.comresearchgate.netfrontiersin.org |
| GPX4 (Glutathione Peroxidase 4) | A key enzyme in a parallel pathway that also prevents lipid peroxidation. frontiersin.orgnih.gov |
| STARD7 | Facilitates the transport of Coenzyme Q to the plasma membrane. nih.govebi.ac.uk |
Influence on Host-Pathogen Interactions and Bacterial Virulence
This compound plays a significant role in the interplay between hosts and bacterial pathogens, as well as in the virulence of the bacteria themselves. medchemexpress.commedchemexpress.cn
In the context of host response, studies on macrophages infected with Salmonella have shown a significant increase in this compound levels in host-derived extracellular vesicles. asm.org This suggests a role for CoQ8 in the lipid remodeling that occurs during bacterial infection and its potential involvement in host-pathogen interactions. asm.org
From the bacterial perspective, CoQ8 biosynthesis is crucial for the virulence of certain pathogens. In Salmonella enterica serovar Typhimurium, mutants with impaired CoQ8 biosynthesis, such as ubiE, ubiJ, and ubiB mutants, show a reduced ability to proliferate within macrophages. nih.gov This indicates that aerobic respiration, which relies on CoQ8, is essential for the survival and multiplication of Salmonella inside host cells. nih.gov Similarly, in the plant pathogen Xanthomonas oryzae pv. oryzae, the gene xanB2, which is involved in CoQ8 biosynthesis, is necessary for full virulence. apsnet.org The importance of ubiquinone production for bacterial virulence has been noted in various pathogens. researchgate.net Furthermore, this compound has been shown to enhance non-specific resistance to bacterial infections. medchemexpress.commedchemexpress.cn
Table 2: Genes Involved in CoQ8 Biosynthesis and Bacterial Virulence
| Gene | Organism | Role in Virulence |
|---|---|---|
| ubiE, ubiJ, ubiB | Salmonella enterica | Required for intracellular proliferation in macrophages. nih.gov |
| xanB2 | Xanthomonas oryzae | Necessary for full virulence in plants. apsnet.org |
Genetic and Molecular Determinants of Coenzyme Q8 Biology
Gene Orthologs and Homologs Associated with Coenzyme Q Biosynthesis and Function
The biosynthesis of Coenzyme Q is a highly conserved process across various species, from simple eukaryotes like yeast to complex organisms such as humans. This conservation is reflected in the presence of orthologous and homologous genes that perform similar functions in the CoQ biosynthetic pathway.
Human COQ8A (ADCK3/CABC1) and COQ8B Genes
In humans, two paralogs, COQ8A (also known as ADCK3 or CABC1) and COQ8B (also known as ADCK4), are integral to Coenzyme Q10 (CoQ10) biosynthesis. biorxiv.orgnih.gov These genes encode atypical protein kinases located on the matrix face of the inner mitochondrial membrane. nih.govmdpi.com While both are involved in CoQ biosynthesis, they exhibit some tissue specificity. biorxiv.org Mutations in COQ8A are primarily associated with cerebellar ataxia, whereas mutations in COQ8B are linked to steroid-resistant nephrotic syndrome. biorxiv.orgnih.gov
The COQ8A gene is located on chromosome 1q42.13 and encodes a mitochondrial protein that is essential for the proper functioning of the electron-transferring membrane protein complex in the respiratory chain. nih.gov Its expression can be induced by the tumor suppressor p53 and in response to DNA damage. nih.govnih.gov The COQ8B gene, found on chromosome 19q13.2, encodes a protein that also plays a critical role in CoQ10 production. frontiersin.orgmedlineplus.gov Mutations in COQ8B can lead to primary CoQ10 deficiency, a rare disorder affecting the brain, muscles, and kidneys. medlineplus.govnih.gov
| Gene | Aliases | Chromosomal Location | Associated Diseases |
| COQ8A | ADCK3, CABC1, SCAR9 | 1q42.13 | Autosomal recessive cerebellar ataxia 2 (ARCA2), Primary coenzyme Q10 deficiency-4 (COQ10D4) biorxiv.orgnih.govnih.gov |
| COQ8B | ADCK4 | 19q13.2 | Nephrotic syndrome, type 9 (NPHS9), Steroid-resistant nephrotic syndrome biorxiv.orgnih.govgenecards.org |
Atypical Kinase Activity and Substrate Specificity Hypotheses
The COQ8A and COQ8B proteins belong to the UbiB protein kinase-like family. mdpi.comnih.gov However, their classification as "atypical" kinases stems from debate and conflicting findings regarding their precise enzymatic activity.
Initial hypotheses suggested that COQ8 proteins function as canonical protein kinases. biorxiv.org However, subsequent studies on COQ8A revealed that it possesses conserved features that likely prevent typical protein kinase activity. biorxiv.orguniprot.orgabcam.com Instead of phosphorylating other proteins, COQ8A demonstrates Mg2+-dependent ATPase activity. nih.govnih.gov This has led to the proposal that COQ8A may act as a small molecule kinase, possibly a lipid kinase that phosphorylates a prenyl lipid intermediate in the ubiquinone biosynthesis pathway. proteinatlas.orggenecards.orguniprot.orguniprot.orguniprot.orgebi.ac.uk This hypothesis is supported by its ability to bind CoQ lipid intermediates. abcam.comuniprot.orguniprot.orguniprot.orgebi.ac.uk Interestingly, COQ8A shows an unusual preference for binding ADP over ATP. uniprot.orgabcam.comproteinatlas.org
Recent research suggests that COQ8A's ATPase activity might facilitate the assembly and maintain the integrity of the CoQ biosynthetic complex. biorxiv.orgportlandpress.com Small molecule modulators, such as 2-propylphenol, have been shown to enhance the ATPase activity of COQ8A by binding to an allosteric site and modulating a conserved domain, which in turn increases nucleotide affinity. nih.gov There is also a hypothesis that COQ8A may act as a protein kinase that mediates the phosphorylation of COQ3. uniprot.orguniprot.orguniprot.org Similarly, the substrate specificity for COQ8B remains unclear, with some reports suggesting it may act as a protein kinase phosphorylating COQ3, while others propose it functions as a lipid kinase. uniprot.orguniprot.org
Interaction within the Multi-Subunit COQ Enzyme Complex
Both COQ8A and COQ8B are crucial for the stability and function of the multi-subunit CoQ biosynthetic complex, often referred to as the "CoQ synthome" or "Complex Q". nih.govresearchgate.net This complex is composed of at least COQ3, COQ4, COQ5, COQ6, COQ7, and COQ9. genecards.orguniprot.orguniprot.org
Structural Characterization and Domain Organization
COQ8A and COQ8B are part of the UbiB protein kinase-like (PKL) family and possess an atypical protein kinase-like fold. nih.govgenecards.org While they share a core fold similar to well-characterized protein kinases, they have unique structural features that inhibit canonical kinase activity. genecards.orggenenames.org
A key feature is an N-terminal domain that contains a KxGQ motif, which occludes the typical substrate-binding pocket. mdpi.comgenecards.orgnih.gov This occlusion is thought to prevent the phosphorylation of protein substrates. genenames.org Nucleotide binding can relieve this autoinhibition, causing a conformational change that opens the substrate-binding pocket and moves the active site into a catalytically competent position. genecards.orguniprot.org COQ8A also contains an atypical alanine-rich loop (AAAS motif) instead of the canonical glycine-rich loop in the nucleotide-binding domain, which influences its selectivity for ADP over ATP and prevents autophosphorylation. mdpi.com COQ8A homodimerizes via its transmembrane domain, a structural feature that may be important for regulating its activity. nih.govuniprot.orguniprot.org While no crystal structures are currently available for COQ8B, it is known to contain a complete protein kinase catalytic domain and a truncated domain with only the active and binding sites. nih.govgenecards.orgnih.govmarrvel.org
| Feature | COQ8A | COQ8B |
| Family | UbiB protein kinase-like (PKL) nih.govmdpi.com | UbiB protein kinase-like (PKL) nih.gov |
| Key Motif | KxGQ motif in N-terminal domain mdpi.comnih.gov | KxGQ motif genecards.org |
| Nucleotide Binding | Prefers ADP over ATP uniprot.orgabcam.comproteinatlas.org | Binds ATP uniprot.org |
| Quaternary Structure | Homodimer nih.govuniprot.orguniprot.org | Homodimer genecards.org |
| Domain Structure | Atypical kinase-like fold nih.govnih.govgenenames.org | Complete and truncated kinase domains nih.govgenecards.orgmarrvel.org |
Yeast Coq8 Gene and Protein Functionality
In the yeast Saccharomyces cerevisiae, the coq8 gene (also known as ABC1) is the ortholog of human COQ8A and COQ8B. genenames.orgyeastgenome.org It encodes an ATPase that is essential for the biosynthesis of Coenzyme Q6 (CoQ6), the form of CoQ found in yeast, and for respiratory growth. yeastgenome.org The Coq8 protein is a member of the UbiB protein kinase-like family but lacks canonical protein kinase activity. yeastgenome.org
Expression of human COQ8A in yeast coq8 mutant strains can restore CoQ6 biosynthesis, demonstrating a profound conservation of function between the human and yeast proteins. portlandpress.com Similarly, human COQ8B expression can also rescue CoQ6 production in these mutants. portlandpress.com The Coq8 protein is required for the stability of the CoQ biosynthetic complex, and its overexpression can stabilize the complex in various other coq mutant strains. nih.govnih.gov It is believed that Coq8 plays a regulatory role, potentially by phosphorylating other Coq proteins like Coq3, Coq5, and Coq7, and is crucial for the assembly and stability of the Coq polypeptide complex. nih.govplos.orgmiloa.eu The ATPase function of yeast Coq8 is thought to have a chaperone-like activity, facilitating the proper assembly of the CoQ synthome. portlandpress.com
Drosophila melanogaster Coq8 Gene Characteristics
The fruit fly, Drosophila melanogaster, possesses a single ortholog of the human COQ8 genes, named Coq8 (also known as CG32649). flybase.orgbgee.org This gene is predicted to be involved in the ubiquinone biosynthetic process and is located in the mitochondrion. flybase.org The Coq8 protein in Drosophila is predicted to have ATP hydrolysis activity, lipid binding activity, and protein kinase activity. flybase.orgmonarchinitiative.org
Expression of the Drosophila Coq8 gene is observed in several structures, including the adult head and the embryonic brain. flybase.org Drosophila is utilized as a model organism to study diseases related to CoQ10 deficiency, such as nephrotic syndrome and primary coenzyme Q10 deficiency 4, due to the orthologous relationship with human COQ8A and COQ8B. flybase.org However, functional studies have indicated that while the CoQ biosynthesis pathway is highly conserved, there may be functional differences between the Drosophila Coq8 and human COQ8A proteins. For instance, reintroducing human COQ8A into Drosophila with reduced coq8 expression did not rescue the deficiency and, in some cases, worsened the phenotype, suggesting potential impairment of mitochondrial function. massey.ac.nz
Genetic Manipulation and Metabolic Engineering Strategies for Coenzyme Q8 Production
The microbial production of this compound (CoQ8), a vital component of the electron transport chain, has been a significant area of research. Scientists have employed various genetic and metabolic engineering strategies to enhance its yield in microorganisms like Escherichia coli. These strategies primarily focus on manipulating the biosynthetic pathway of CoQ8 to increase the flux of precursors and overcome rate-limiting steps.
Targeted Gene Deletion and Mutagenesis Analysis
Targeted gene deletion is a powerful technique to redirect metabolic flux towards the synthesis of a desired compound. In the context of CoQ8 production in E. coli, a key strategy involves blocking competing pathways that utilize the same precursors.
One prominent example is the deletion of the menA gene, which is involved in the biosynthesis of menaquinone (Vitamin K2). Menaquinone and CoQ8 share a common precursor, chorismate. By deleting menA, the metabolic pathway for menaquinone synthesis is blocked, leading to an increased availability of chorismate for CoQ8 production. This strategy has been shown to increase the CoQ8 content in E. coli by 81%. nih.gov Similarly, constructing a double mutant strain (entC–menF) unable to produce enterobactin (B1671361) and menaquinone precursors also resulted in an 18% increase in the specific CoQ8 content. researchgate.net
Mutagenesis analysis, including site-directed mutagenesis, is another crucial tool. addgene.org This technique allows for the introduction of specific nucleotide changes to study the function of genes and enzymes involved in the CoQ8 biosynthetic pathway. addgene.org For instance, deletion of the ubiK gene in E. coli led to a significant decrease in CoQ8 content to 18% of the wild-type level, highlighting its importance in the biosynthesis process. researchgate.net Conversely, the ubiJ gene has been identified as essential for CoQ8 synthesis under aerobic conditions. researchgate.net In the phytopathogen Xanthomonas campestris, deletion of the coq7Xc gene resulted in a 73.4% reduction in CoQ8 levels. apsnet.org
Spontaneous revertants of a coq8 point mutant in Saccharomyces cerevisiae have been shown to harbor intragenic suppressor mutations that restore CoQ8 biosynthesis. nih.gov This provides valuable insights into the structure-function relationship of the Coq8 protein. nih.gov
Table 1: Impact of Targeted Gene Deletions on this compound Production in E. coli
| Gene(s) Deleted | Effect on CoQ8 Production | Reference |
|---|---|---|
| menA | 81% increase in CoQ8 content | nih.gov |
| entC–menF | 18% increase in specific CoQ8 content | researchgate.net |
| ubiK | Decreased CoQ8 content to 18% of wild-type | researchgate.net |
Overexpression of Biosynthetic Genes and Enzyme Components
Overexpression of key genes in the CoQ8 biosynthetic pathway is a common strategy to enhance production by increasing the concentration of rate-limiting enzymes. d-nb.info The biosynthesis of CoQ8 involves both the formation of the benzoquinone ring from chorismate and the synthesis of the octaprenyl side chain from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov
In E. coli, the co-expression of dxs (encoding 1-deoxy-D-xylulose-5-phosphate synthase) and ubiA (encoding 4-hydroxybenzoate (B8730719) octaprenyltransferase) in a menA deletion strain led to a 125% increase in CoQ8 content. nih.gov The dxs gene is involved in the MEP pathway, which supplies the precursors for the isoprenoid side chain, while ubiA catalyzes the attachment of this side chain to the benzoquinone ring precursor. nih.gov
The heterologous expression of genes can also be beneficial. For instance, expressing the ubiJ and ubiK genes from E. coli in Corynebacterium glutamicum was shown to be important for efficient CoQ10 production in this heterologous host. researchgate.net
Table 2: Effects of Gene Overexpression on Coenzyme Q Production
| Overexpressed Gene(s) | Organism | Effect on CoQ Production | Reference |
|---|---|---|---|
| dxs-ubiA | E. coli (ΔmenA) | 125% increase in CoQ8 content | nih.gov |
| Coq8 | S. cerevisiae (coq mutants) | Restored stability of Coq polypeptide complexes and accumulation of late-stage intermediates | nih.govescholarship.org |
Precursor Supplementation in Engineered Strains
Supplementing the growth medium with precursors of the CoQ8 biosynthetic pathway can further boost production in engineered strains. This strategy aims to alleviate potential bottlenecks in precursor supply. nih.gov
The two main precursors for CoQ8 are 4-hydroxybenzoic acid (pHBA) for the benzoquinone ring and the octaprenyl diphosphate for the side chain. d-nb.info In an E. coli strain with a deleted menA gene, the addition of pyruvate (B1213749) (PYR) and pHBA to the medium increased the CoQ8 content by 59%. nih.gov Pyruvate is a precursor for the MEP pathway, which generates the isoprenoid units for the side chain.
In the thraustochytrid Thraustochytrium sp. RT2316-16, which produces CoQ10, the addition of pHBA to the culture medium positively influenced the CoQ10 content. nih.gov
Table 3: Impact of Precursor Supplementation on this compound Production in Engineered E. coli (ΔmenA)
| Supplemented Precursor(s) | Genetic Background | Increase in CoQ8 Content | Reference |
|---|---|---|---|
| Pyruvate (PYR) and 4-hydroxybenzoic acid (pHBA) | ΔmenA | 59% | nih.gov |
| PYR and pHBA | ΔmenA with dxs-ubiA co-expression | 180% | nih.gov |
Optimization of Fermentation Conditions and Media Composition
Optimizing fermentation conditions and media composition is a critical step to maximize the yield of CoQ8 from microbial cultures. google.comgoogleapis.com Factors such as the carbon source, nitrogen source, pH, temperature, and aeration can significantly influence cell growth and product formation. google.com
The choice of carbon source has been shown to have a notable impact on CoQ8 production. Using glycerol (B35011) instead of glucose as the carbon source for E. coli cultivation resulted in a 126% increase in the specific CoQ8 content in a control strain and a 53% increase in a double-mutant strain (entC–menF). researchgate.net This effect may be linked to the transcriptional regulation of several ubi genes, whose expression was found to be higher in glycerol medium. researchgate.netd-nb.info
Media composition, including the concentration of various nutrients, also plays a crucial role. For the production of CoQ10 by Rhodospirillum rubrum, response surface methodology was used to optimize the fermentation medium, leading to a significant increase in production. spgykj.com In a study with the thraustochytrid Thraustochytrium sp. RT2316-16, a lower initial concentration of yeast extract in the medium resulted in a higher CoQ10 content in the biomass. nih.gov
Fed-batch cultivation is a common strategy to achieve high cell densities and, consequently, higher product titers. nih.gov This technique involves the controlled feeding of nutrients during the fermentation process to maintain optimal growth conditions and avoid the accumulation of inhibitory byproducts.
Table 4: Effect of Carbon Source on Specific this compound Content in E. coli
| Strain | Carbon Source | Increase in Specific CoQ8 Content (compared to glucose) | Reference |
|---|---|---|---|
| Control Strain | Glycerol | 126% | researchgate.net |
| entC–menF double mutant | Glycerol | 53% | researchgate.net |
Model Systems and Methodological Approaches in Coenzyme Q8 Research
Microbial Model Systems for Biosynthesis and Function Studies
Microorganisms offer powerful, genetically tractable systems for dissecting the intricate pathways of CoQ8 biosynthesis. Their rapid growth and the availability of advanced genetic tools have made them indispensable for identifying key enzymes, intermediates, and regulatory mechanisms.
Escherichia coli stands as the foremost model organism for the study of Coenzyme Q8 biosynthesis. crick.ac.uk As the predominant form of ubiquinone in this bacterium, CoQ8 has been extensively investigated, leading to the characterization of the "ubi" genes, which encode the enzymes responsible for its synthesis. crick.ac.uk The biosynthesis of CoQ8 in E. coli involves a series of enzymatic reactions that modify the 4-hydroxybenzoic acid (4-HB) ring precursor. crick.ac.uk
Genetic manipulation of E. coli has been a cornerstone of CoQ8 research. The creation of knockout mutants for each of the ubi genes has allowed for the precise determination of each enzyme's function through the accumulation of specific biosynthetic intermediates. For instance, deletion of the ubiF gene results in the accumulation of 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol, confirming its role in the final hydroxylation step. nih.gov Similarly, metabolic engineering strategies have been employed to enhance CoQ8 production. By blocking competing pathways, such as menaquinone synthesis through the deletion of the menA gene, researchers have successfully increased CoQ8 content by as much as 81%. sci-hub.se Further increases have been achieved by co-expressing rate-limiting genes like dxs and ubiA and supplementing the growth medium with precursors such as pyruvate (B1213749) and 4-hydroxybenzoic acid, leading to a more than four-fold increase in CoQ8 levels. sci-hub.se
These studies in E. coli have not only elucidated the fundamental steps of CoQ8 synthesis but also provided a robust platform for producing this valuable compound and for studying the function of homologous "ubi" proteins from other organisms through heterologous complementation. nih.gov
Table 1: Key Genes in E. coli this compound Biosynthesis
The budding yeast, Saccharomyces cerevisiae, is a premier eukaryotic model for studying the biosynthesis of coenzyme Q. While yeast primarily synthesizes Coenzyme Q6 (CoQ6), the pathway is highly conserved between yeast and humans, making it an invaluable tool for understanding the fundamental principles of CoQ biosynthesis that are applicable to other forms, including CoQ8. nih.gov The process in yeast is orchestrated by a set of nuclear-encoded proteins (Coq1-Coq11) that are imported into the mitochondria. nih.gov
A key discovery from studies in yeast is the organization of many Coq proteins into a high-molecular-mass multi-subunit complex known as the "CoQ synthome". nih.gov This complex, located on the matrix side of the inner mitochondrial membrane, is believed to enhance the efficiency of the biosynthetic pathway by channeling hydrophobic intermediates between enzymes. sci-hub.se The creation of coq null mutants has been instrumental in dissecting the pathway. These mutants are unable to grow on non-fermentable carbon sources, a phenotype that can be rescued by expressing the corresponding human COQ gene, demonstrating profound functional conservation. nih.gov This cross-species complementation provides a powerful and straightforward assay to investigate the functional consequences of human COQ gene mutations associated with CoQ deficiencies. nih.gov
Studies on the yeast Coq8p, a putative kinase and a homolog of E. coli UbiB, have shown its critical role in the stability and assembly of the CoQ synthome. nih.gov Overexpression of Coq8p can stabilize the complex and even restore CoQ biosynthesis in certain other coq mutant strains. nih.gov The insights gained from S. cerevisiae into the assembly of the biosynthetic machinery, the function of individual Coq proteins, and the regulation of the pathway are directly relevant to understanding CoQ biosynthesis in higher eukaryotes.
Table 2: Key Proteins in S. cerevisiae Coenzyme Q6 Biosynthesis
Studying CoQ8 biosynthesis in pathogenic bacteria provides critical insights into the role of this molecule in bacterial physiology, stress resistance, and virulence. Xanthomonas campestris, a plant pathogen, and Francisella novicida, a close relative of the human pathogen that causes tularemia, have emerged as important models in this area. sci-hub.seresearchgate.net
In Francisella novicida, CoQ8 has been identified as the major quinone, and its biosynthesis is crucial for the bacterium's growth in respiratory media and for its pathogenicity. nih.govresearchgate.net Genetic and chemical inhibition of the CoQ8 pathway demonstrated its essential role in the bacterium's ability to cause disease in the Galleria mellonella infection model. nih.govresearchgate.net The biosynthetic pathway in F. novicida is largely similar to that of E. coli, and researchers have identified and functionally validated several ubi gene homologs. nih.gov However, notable differences exist, such as the apparent absence of homologs for UbiX and UbiD, which are involved in decarboxylation in E. coli. nih.gov
Research on the phytopathogen Xanthomonas campestris pv. campestris has also confirmed CoQ8 as its major ubiquinone. sci-hub.se The study of its biosynthetic pathway has revealed intriguing divergences from the E. coli model. For instance, X. campestris utilizes a di-iron carboxylate monooxygenase (Coq7Xc), which is functionally homologous to the yeast Coq7 protein, for a key hydroxylation step, rather than the UbiF homolog found in E. coli. sci-hub.senih.gov This suggests a yeast-like pathway in this bacterium. sci-hub.se Deletion of genes involved in the CoQ8 pathway, such as ubiBXc, ubiKXc, and a novel gene termed ubiJXc, not only impairs CoQ8 synthesis but also significantly reduces the bacterium's virulence in Chinese radish, directly linking CoQ8 to its pathogenic capabilities. sci-hub.se These pathogenic models underscore the importance of the CoQ8 pathway as a potential target for novel antimicrobial strategies.
Table 3: Comparison of CoQ8 Biosynthesis Genes in Pathogenic Models
Eukaryotic Cell and Organismal Models
To understand the role of ubiquinone in the context of a whole organism and its relevance to human health and disease, researchers turn to more complex eukaryotic models. These systems, which range from cultured mammalian cells to the fruit fly, bridge the gap between microbial genetics and human physiology.
Mammalian cell lines and primary fibroblasts, particularly those derived from patients with Coenzyme Q10 deficiencies, are indispensable models for studying ubiquinone biosynthesis and its role in human disease. nih.gov Although humans synthesize CoQ10, the fundamental enzymatic steps and the functions of the COQ gene products are highly conserved, making these models directly relevant to understanding the broader principles of CoQ biosynthesis.
Patient-derived fibroblasts serve as a crucial diagnostic and research tool. nih.gov They provide a low-invasive method to confirm a CoQ deficiency by measuring cellular CoQ10 levels and assessing the rate of its biosynthesis using radiolabeled precursors. sci-hub.se These cells have been instrumental in validating the pathogenicity of mutations in various COQ genes, including COQ2, COQ4, COQ6, COQ7, COQ9, and COQ8A (ADCK3), identified through next-generation sequencing. sci-hub.senih.gov
Studies in these fibroblast models have revealed key pathogenic mechanisms of CoQ deficiency, such as severe bioenergetic defects due to impaired mitochondrial respiration and increased oxidative stress from elevated reactive oxygen species (ROS) production. sci-hub.seresearchgate.net The severity of the biochemical phenotype in fibroblasts, such as the level of residual CoQ10, often correlates with the clinical severity of the disease. sci-hub.se Furthermore, immortalized cell lines like HEK293 are used to create targeted gene knockouts using technologies such as CRISPR/Cas9. frontiersin.org These engineered cell lines allow for the detailed study of individual COQ proteins and are valuable platforms for screening potential therapeutic compounds that could bypass specific enzymatic blocks in the biosynthetic pathway. frontiersin.org
Table 4: Findings from Fibroblast Studies of Primary CoQ10 Deficiencies
The fruit fly, Drosophila melanogaster, serves as a powerful in vivo model for investigating the systemic consequences of ubiquinone deficiency. Its sophisticated genetic toolkit, short lifespan, and conserved biochemical pathways make it ideal for modeling human mitochondrial diseases. Drosophila synthesizes multiple forms of CoQ, including CoQ8, CoQ9, and CoQ10, allowing for the study of their distinct and overlapping roles. nih.gov
Genetic manipulation of Drosophila has been used to create models that mimic primary CoQ deficiencies. For example, mutations in the fly ortholog of PDSS1, called qless, lead to a range of defects, including upregulation of mitochondrial stress markers and caspase-dependent apoptosis in neurons. nih.gov Similarly, knocking down the expression of other Coq gene orthologs, such as Coq2 or Coq8, results in phenotypes that mirror the clinical heterogeneity seen in human patients, including developmental arrest, locomotor deficits, neurodegeneration, and reduced lifespan. nih.govresearchgate.net
A significant advantage of the Drosophila model is the ability to test therapeutic interventions. Studies have shown that the neuronal and developmental defects in CoQ-deficient flies can be fully or partially rescued by dietary supplementation with various forms of CoQ, including CoQ4, CoQ9, and CoQ10. nih.govnih.gov This demonstrates the utility of the fruit fly for screening the efficacy of different CoQ analogs and other compounds in mitigating the effects of ubiquinone deficiency in a whole-organism context. These models provide invaluable insights into the tissue-specific requirements for CoQ and the complex pathophysiology of related diseases.
Table 5: Drosophila Genetic Models of Ubiquinone Deficiency
Analytical Techniques for this compound Quantification and Characterization
High-Performance Liquid Chromatography (HPLC) with Ultraviolet and Electrochemical Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of coenzyme Q (CoQ) species, including this compound (CoQ8), in various biological samples. mdpi.comeur.nl This method offers robust separation of CoQ analogs and allows for their detection using either ultraviolet (UV) or electrochemical (ED) detectors.
HPLC with Ultraviolet (UV) Detection:
HPLC coupled with UV detection is a widely used method for determining the total concentration of CoQ. nih.govnih.gov The principle of this technique relies on the chromophoric nature of the benzoquinone ring of CoQ, which exhibits a characteristic absorbance maximum at approximately 275 nm. mdpi.comnih.govmdpi.com
Key aspects of the HPLC-UV methodology include:
Extraction: CoQ10 is typically extracted from matrices using a mixture of solvents such as acetonitrile, tetrahydrofuran, and water. nih.gov To ensure that all CoQ10 is in its oxidized form for accurate quantification, ferric chloride is often added to the sample solutions. nih.govnih.gov
Chromatography: A reversed-phase C18 column is commonly employed for the separation of CoQ10. nih.govnih.gov
Quantification: The amount of CoQ10 is determined by comparing the peak height or area from the sample to a 5-point calibration curve generated from external standards. nih.gov
This method has been successfully applied to the analysis of CoQ10 in raw materials and various dietary supplement formulations, including softgels, capsules, and chewable wafers. nih.gov
HPLC with Electrochemical Detection (ED):
For a more sensitive and specific analysis, particularly for distinguishing between the oxidized (ubiquinone) and reduced (ubiquinol) forms of CoQ, HPLC with electrochemical detection is the preferred method. mdpi.comeur.nlnih.gov This technique is advantageous because it can simultaneously measure both forms, which is crucial for assessing the redox status of CoQ in biological systems. eur.nl
HPLC-ED offers several benefits over UV detection:
Higher Sensitivity: ED is significantly more sensitive than UV detection, allowing for the analysis of smaller sample volumes and lower concentrations of CoQ. eur.nl
Redox State Specificity: It can accurately quantify both ubiquinone and ubiquinol (B23937). eur.nl
A typical HPLC-ED setup for CoQ analysis involves an HPLC system coupled with an electrochemical detector that includes two coulometric cells: a preanalytical or guard cell and an analytical cell. mdpi.com While highly effective, the mobile phase composition, such as the use of lithium perchlorate, can impact the longevity of the electrochemical cells. mdpi.com The method has been validated for use in various biological samples, including plasma, skeletal muscle homogenates, urine, and cultured skin fibroblasts. mdpi.comnih.gov
| Feature | UV Detection | Electrochemical Detection (ED) |
|---|---|---|
| Principle | Absorbance of UV light by the benzoquinone ring | Measures the current generated by the oxidation or reduction of CoQ |
| Wavelength | ~275 nm | Not applicable |
| Sensitivity | Lower | Higher |
| Specificity for Redox Forms | Measures total CoQ (oxidized form) | Can simultaneously measure both oxidized and reduced forms |
| Common Applications | Dietary supplements, raw materials | Biological samples (plasma, tissues, cells) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomic Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in the field of lipidomics, enabling the comprehensive analysis of lipids in biological systems. nih.govchromatographyonline.com This powerful technique is particularly well-suited for the analysis of larger and less volatile lipids like phospholipids (B1166683), neutral lipids, and sphingolipids, without the need for derivatization that is often required for Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
In the context of this compound research, LC-MS provides a highly sensitive and specific method for its quantification and characterization within complex lipidomes. The general workflow for LC-MS-based lipidomic analysis involves several key steps:
Lipid Extraction: Lipids are first extracted from the biological sample.
Chromatographic Separation: The extracted lipids are then separated using liquid chromatography, typically with reversed-phase (e.g., C8 or C18) or hydrophilic interaction liquid chromatography (HILIC) columns. nih.gov
Ionization: The separated lipid molecules are ionized, most commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Mass Analysis: The ions are then detected by a mass analyzer, which can operate in different modes, including untargeted full spectra acquisition or targeted analysis for specific lipid species. nih.govyoutube.com
The high sensitivity of tandem mass spectrometry (MS/MS) makes it particularly valuable for detecting low-abundance lipid species. chromatographyonline.com LC-MS/MS methods have been reported to have comparable selectivity and sensitivity to HPLC-ED for CoQ analysis. eur.nl For instance, a highly sensitive LC-MS/MS method for CoQ10 determination reported a limit of detection of 1 ng/mL. imrpress.com
| Parameter | Description | Common Approaches |
|---|---|---|
| Extraction Methods | Isolation of lipids from the biological matrix. | Chloroform/Methanol or MTBE/Methanol protocols. nih.gov |
| Chromatographic Separation | Separation of lipid species or classes. | Reversed-phase LC (RPLC) or Normal-phase LC (NPLC). nih.gov |
| Ionization Techniques | Generation of ions from lipid molecules. | Electrospray ionization (ESI), Matrix-assisted laser desorption/ionization (MALDI), Atmospheric pressure chemical ionization (APCI). youtube.com |
| Mass Analyzers | Separation of ions based on their mass-to-charge ratio. | Linear ion trap, Time-of-flight (TOF), Triple quadrupole, Quadrupole time-of-flight (QTOF), Orbitrap. youtube.com |
Molecular and Structural Biology Methodologies
Gene Expression Profiling and Transcriptional Analysis
Understanding the regulation of this compound biosynthesis is crucial, and this often involves studying the expression of the COQ genes. In humans, the COQ8A gene encodes a mitochondrial protein that is essential for CoQ biosynthesis. genecards.org The expression of this gene is notably induced by the tumor suppressor p53 and in response to DNA damage. genecards.org This suggests a link between CoQ biosynthesis and cellular stress responses.
Studies in various organisms have identified a suite of genes required for CoQ synthesis. For example, in the fission yeast Schizosaccharomyces pombe, ten genes (dps1, dlp1, ppt1, and coq3–9) have been identified as necessary for CoQ synthesis. plos.org Deletion of these genes leads to CoQ10 deficiency and increased sensitivity to oxidative stress. plos.org Functional conservation of these biosynthetic genes has been demonstrated between yeasts, humans, and plants, highlighting the fundamental importance of this pathway. plos.org
Transcriptional analysis can reveal how the expression of COQ genes is coordinated and regulated. For instance, in Escherichia coli, the yigP, ubiE, and ubiB genes, which are involved in CoQ8 biosynthesis, are likely to form an operon, suggesting coordinated transcriptional control. researchgate.net
Protein-Protein Interaction Studies within CoQ Biosynthetic Complexes
The biosynthesis of Coenzyme Q is carried out by a multi-protein complex, often referred to as the CoQ synthome or complex Q, located in the inner mitochondrial membrane. nih.govmdpi.com Understanding the interactions between the individual Coq proteins within this complex is essential for elucidating the mechanisms of CoQ biosynthesis.
Several techniques are employed to study these protein-protein interactions:
Co-precipitation and Proteomic Analysis: In yeast, tandem affinity tags have been used to purify tagged Coq proteins under native conditions, preserving non-covalent interactions. researchgate.net This approach has demonstrated that Coq3p and Coq9p co-precipitate with each other and with Coq4p, Coq5p, Coq6p, and Coq7p, providing direct evidence for their association within a complex. researchgate.net
Genetic Interdependence: Genetic studies in yeast have shown that the deletion of any one of the coq3–9 genes can lead to the depletion of several other Coq proteins, indicating a high degree of interdependence for the stability of the complex. nih.gov
Specific interactions have been identified that are crucial for the function of the biosynthetic pathway. For example, the human COQ9 protein, a lipid-binding protein, physically and functionally interacts with COQ7. nih.gov This interaction is vital for the stability of the entire CoQ biosynthetic complex. nih.gov Similarly, Coq8p in yeast is thought to physically associate with Coq6. nih.gov
The formation of these complexes is believed to be substrate-dependent and may occur at specific locations within the mitochondria, such as at contact sites with the endoplasmic reticulum. researchgate.net
Cryo-Electron Microscopy and Co-crystal Structure Elucidation
Elucidating the three-dimensional structures of the proteins and protein complexes involved in this compound biosynthesis is fundamental to understanding their function at a molecular level.
Co-crystal Structure Elucidation:
X-ray crystallography has been instrumental in determining the structures of several enzymes in the CoQ biosynthetic pathway. For instance, the crystal structure of human COQ9 has been solved, revealing a lipid-binding site and structural homology to a family of bacterial transcriptional regulators. researchgate.net The structure of the human COQ8A homolog, ADCK3, has also been determined, showing an atypical protein kinase-like fold. researchgate.netnih.gov The co-crystal structure of COQ8A bound to an inhibitor has provided insights into its active site and has guided the development of more specific inhibitors. eurekalert.org
Cryo-Electron Microscopy (Cryo-EM):
Cryo-electron microscopy has emerged as a powerful technique for determining the structures of large and dynamic protein complexes, making it particularly suitable for studying the CoQ synthome. elifesciences.orgnih.gov This technique has been successfully used to study mammalian mitochondrial complex I, revealing how ubiquinone-10 binds to its active site and the conformational changes that accompany this binding. researchgate.netbiorxiv.org While direct cryo-EM structures of the entire CoQ8 biosynthetic complex are still emerging, this methodology holds great promise for providing a detailed architectural map of this essential metabolic machinery.
| Technique | Application in CoQ Research | Key Findings |
|---|---|---|
| X-ray Crystallography | Determining the atomic-resolution structures of individual CoQ biosynthetic proteins. | Revealed the lipid-binding site of COQ9 and the atypical kinase-like fold of COQ8A. researchgate.netnih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Determining the structure of large, dynamic protein complexes like the CoQ synthome and respiratory complexes. | Provided insights into ubiquinone-10 binding in mitochondrial complex I. researchgate.netbiorxiv.org |
Bioinformatics and Computational Modeling for Pathway and Protein Prediction
Bioinformatics and computational modeling are indispensable tools in the study of this compound (CoQ8), enabling researchers to predict and characterize the genes, proteins, and metabolic pathways involved in its biosynthesis. These in silico approaches leverage vast amounts of genomic and proteomic data to build predictive models, guide experimental work, and uncover the functions of previously uncharacterized components of the CoQ8 synthesis machinery.
A primary application of bioinformatics is the identification of putative genes involved in the CoQ8 pathway through sequence homology. nih.gov By using algorithms like the Basic Local Alignment Search Tool (BLAST), researchers can scan newly sequenced genomes for genes that share sequence similarity with known CoQ biosynthesis genes (often designated as ubi in prokaryotes like Escherichia coli or COQ in eukaryotes) from model organisms. researchgate.netnih.gov This comparative genomics approach has been instrumental in outlining the core enzymatic steps across different species.
Pathway databases, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), provide curated maps of metabolic pathways, including the "Ubiquinone and other terpenoid-quinone biosynthesis" pathway (map00130). genome.jpkegg.jp These resources allow researchers to visualize the known steps of CoQ8 synthesis, identify missing enzymes in an organism's predicted pathway, and formulate hypotheses about alternative or undiscovered reactions. nih.gov By integrating genomic data with these pathway maps, scientists can predict the entire metabolic network related to CoQ8 production in a given organism.
Computational modeling is particularly crucial for predicting the structure and function of proteins whose roles are not easily determined by sequence homology alone, such as the archetypal UbiB family protein, Coq8. nih.gov Initially predicted to be a protein kinase, structure-function studies and computational analyses have suggested that Coq8 and its homologs more likely function as ATPases that regulate the assembly and stability of the CoQ biosynthetic complex (termed "complex Q"). nih.govbiorxiv.orgbiorxiv.org Homology modeling, a technique that builds a three-dimensional protein model based on the known structure of a homologous protein, is a powerful tool for generating structural hypotheses when experimental structures are unavailable. nih.govresearchgate.net These models help in understanding the general protein fold, identifying conserved catalytic residues, and predicting binding sites for substrates or cofactors, thereby guiding further experimental validation. nih.gov
| Approach/Tool | Application in CoQ8 Research | Example/Purpose |
|---|---|---|
| Sequence Homology (e.g., BLAST) | Identification of putative CoQ8 biosynthesis genes. | Searching a new bacterial genome for a homolog of the E. coli ubiA gene, which encodes the first committed step in ubiquinone synthesis. |
| Pathway Databases (e.g., KEGG) | Reconstruction and visualization of the CoQ8 metabolic pathway. | Using KEGG map00130 to identify all known enzymes in the ubiquinone pathway and see which are annotated in a specific organism's genome. genome.jpkegg.jp |
| Homology Modeling | Prediction of 3D protein structure for functional analysis. | Building a model of a bacterial Coq8 protein based on the crystal structure of a known UbiB family member to predict its ATP-binding site. nih.gov |
| Motif/Domain Analysis | Prediction of protein function based on conserved sequence motifs. | Identifying the characteristic KxGQ domain in a putative Coq8 protein, suggesting its interaction with membranes. biorxiv.org |
Growth Curve Analysis for Phenotypic Assessment
Growth curve analysis is a fundamental microbiological technique used to assess the phenotypic consequences of genetic mutations, including those that impair or eliminate the synthesis of this compound. wisc.edu This method provides quantitative data on how the loss of CoQ8 affects bacterial fitness under various conditions, thereby revealing the physiological roles of this vital respiratory coenzyme. researchgate.net The analysis involves monitoring the density of a bacterial culture over time, typically by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm), which correlates with cell number. researchgate.netrepligen.com
A typical bacterial growth curve displays several phases: a lag phase, where cells adapt to the new environment; an exponential or log phase, characterized by rapid, constant cell division; a stationary phase, where growth ceases due to nutrient limitation or waste accumulation; and a death phase. nih.gov By comparing the growth curves of a wild-type strain with a CoQ8-deficient mutant (e.g., an E. coli Δubi strain), researchers can determine key parameters such as the lag time, the maximum growth rate (doubling time), and the final cell density reached. wisc.edu
The most significant phenotypic trait of CoQ8-deficient mutants is their impaired ability to grow on non-fermentable carbon sources. researchgate.net CoQ8 is an essential electron carrier in the aerobic respiratory chain. While bacteria can generate energy through fermentation of substrates like glucose, the utilization of non-fermentable carbon sources such as succinate (B1194679), malate, or acetate (B1210297) strictly requires a functional respiratory chain for energy production via oxidative phosphorylation. nih.govnih.gov Therefore, CoQ8-deficient mutants often exhibit normal or near-normal growth in glucose-containing media but show severely inhibited growth or a complete inability to grow when succinate is the sole carbon source. researchgate.netnih.gov This differential growth provides a robust and straightforward phenotypic screen for identifying mutations in the CoQ8 biosynthesis pathway.
The data generated from these experiments clearly illustrate the critical role of CoQ8 in aerobic respiration. The analysis allows for a quantitative assessment of the severity of a mutation and can be used to test for functional complementation by introducing a wild-type copy of the mutated gene.
| Strain | Genotype | Growth on Minimal Medium + Glucose | Growth on Minimal Medium + Succinate | Inferred Phenotype |
|---|---|---|---|---|
| Wild-Type | ubi+ | Normal | Normal | Respiratory function intact. |
| Mutant | ΔubiG | Normal / Slightly Reduced | Severely Impaired / No Growth | CoQ8-deficient, impaired aerobic respiration. researchgate.net |
| Complemented Mutant | ΔubiG + pUbiG (plasmid) | Normal | Normal | Function restored by wild-type gene. |
Evolutionary Aspects of Coenzyme Q Biosynthesis and Coenzyme Q8
Comparative Genomics of Coenzyme Q Biosynthetic Pathways Across Organisms
The fundamental architecture of Coenzyme Q biosynthesis is broadly conserved between prokaryotes and eukaryotes, although significant differences exist. d-nb.infomdpi.com The process can be broken down into three main stages: synthesis of the 4-hydroxybenzoate (B8730719) (4-HB) head group, synthesis of the species-specific polyisoprenoid tail, and a series of modifications to the benzoquinone ring. mdpi.com
In most bacteria, including the CoQ8-producing E. coli, the 4-HB precursor is synthesized from chorismate, an intermediate of the shikimate pathway. mdpi.comgenome.jp In eukaryotes, 4-HB is typically derived from tyrosine or phenylalanine. mdpi.combibliotekanauki.pl The polyisoprenoid side chain is built from precursor molecules, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are products of the mevalonate (B85504) (MVA) pathway in eukaryotes or the methylerythritol phosphate (B84403) (MEP) pathway in most bacteria. d-nb.info The final length of this chain is determined by a specific trans-polyprenyl diphosphate synthase. d-nb.infoufro.cl For CoQ8, this enzyme is octaprenyl diphosphate synthase (encoded by the ispB gene in E. coli). d-nb.info
Genomic studies reveal that the genes for CoQ biosynthesis are functionally conserved across diverse species, from yeast to plants and humans. plos.org For example, many human and plant COQ genes can functionally replace their counterparts in yeast deletion mutants, demonstrating a deep evolutionary conservation of their roles. plos.org However, diversification has also occurred through gene duplication, horizontal gene transfer, and parallel evolution, particularly in the hydroxylase enzymes of the pathway. oup.com Some bacteria, like Xanthomonas campestris, utilize a yeast-like pathway for CoQ8 biosynthesis, indicating a mosaic evolution of this metabolic process. apsnet.org Furthermore, many proteobacteria possess two distinct pathways for CoQ biosynthesis: a classical oxygen-dependent route and a more recently discovered oxygen-independent pathway, suggesting adaptation to varying oxygen environments. mdpi.comresearchgate.net
Table 1: Comparison of Coenzyme Q Biosynthetic Genes in E. coli (produces CoQ8) and S. cerevisiae (produces CoQ6)
| Biosynthetic Step | E. coli Gene (Ubi) | Enzyme/Function | S. cerevisiae Gene (COQ) | Enzyme/Function |
|---|---|---|---|---|
| Polyisoprenoid Chain Synthesis | ispB | Octaprenyl diphosphate synthase | COQ1 | Hexaprenyl diphosphate synthase |
| Condensation of 4-HB and Side Chain | ubiA | 4-hydroxybenzoate octaprenyltransferase | COQ2 | 4-hydroxybenzoate polyprenyltransferase |
| Decarboxylation | ubiD / ubiX | 3-octaprenyl-4-hydroxybenzoate decarboxylase | COQ2 | (Function associated with Coq2p) |
| C5-Hydroxylation | ubiI | 2-octaprenyl-6-hydroxyphenol hydroxylase | COQ6 | Para-hydroxybenzoate-polyprenyltransferase |
| O-Methylation | ubiG | 3-demethylubiquinone-8 methyltransferase | COQ3 | O-methyltransferase |
| C1-Hydroxylation | ubiH | 2-octaprenylphenol hydroxylase | COQ7 | Demethoxy-Q hydroxylase |
| C-Methylation | ubiE | Ubiquinone/menaquinone C-methyltransferase | COQ5 | C-methyltransferase |
| Regulatory/Assembly/Unknown | ubiB, ubiJ, ubiK | Putative kinase, assembly factors | COQ4, COQ8, COQ9, COQ10, COQ11 | Assembly/Regulatory factors |
Phylogenetic Relationships of Coenzyme Q8-Producing Organisms
This compound is the predominant form of ubiquinone in Escherichia coli and many other Gram-negative bacteria within the phylum Pseudomonadota (formerly Proteobacteria). d-nb.infooup.combgu.ac.il This includes a wide range of species from different classes such as Gammaproteobacteria (E. coli, Xanthomonas spp.) and Alphaproteobacteria. apsnet.orgoup.com The prevalence of CoQ8 within this major bacterial phylum suggests its synthesis is an ancestral trait that has been maintained throughout its diversification.
Beyond the Pseudomonadota, CoQ8 is also found in some species of ascosporogenous yeasts. While many yeasts, like Saccharomyces cerevisiae, produce CoQ6, and others produce CoQ7 or CoQ9, a few species have been identified that synthesize CoQ8. d-nb.infoscispace.com For example, Hansenula capsulata, Hansenula holstii, and Pichia pastoris have been shown to possess CoQ8. scispace.com Taxonomically, these yeasts belong to the phylum Ascomycota. The distribution of different CoQ types within yeasts like Pichia is complex and has been used as a characteristic in phylogenetic analyses to reclassify genera. scispace.comresearchgate.netresearchgate.net The presence of CoQ8 in specific yeast lineages, which are phylogenetically distant from the proteobacteria, points towards either convergent evolution, where the ability to synthesize an eight-unit chain evolved independently, or the horizontal transfer of the necessary genetic machinery at some point in their evolutionary history.
Adaptive Significance of Polyisoprenoid Chain Length Variation Across Species
The variation in the length of the polyisoprenoid side chain of Coenzyme Q is not random but is believed to hold adaptive significance related to the physiology of the organism and its environment. nih.gov The primary role of this hydrophobic tail is to anchor the CoQ molecule within the lipid bilayer of cellular membranes, primarily the inner mitochondrial membrane in eukaryotes and the plasma membrane in prokaryotes. nih.govcaldic.com
For organisms that produce CoQ8, such as E. coli, the eight-isoprenoid unit tail provides the appropriate level of lipophilicity to function effectively within their plasma membrane during aerobic respiration. bgu.ac.il The specific length may be an adaptation to the typical environmental conditions, such as temperature, that these organisms inhabit. For instance, it has been suggested that the lower crystallization temperature of CoQ9 compared to CoQ10 could explain the prevalence of CoQ9 in organisms adapted to colder environments. ufro.cl While specific research on the adaptive advantage of CoQ8 is less extensive, the principle likely holds that the eight-unit chain is optimized for the membrane fluidity, thickness, and thermal conditions encountered by the majority of proteobacteria. The presence of CoQ8 in certain yeasts living in specific ecological niches further suggests that this chain length can be advantageous outside of the bacterial domain, likely conferring a similar biophysical advantage within the mitochondrial membrane. scispace.com
Future Directions in Coenzyme Q8 Research
Elucidation of Remaining Uncharacterized Biosynthetic Steps and Enzymes
The biosynthetic pathway of coenzyme Q (CoQ), while extensively studied, remains incompletely mapped in any organism. csic.es Several key enzymatic and transport steps have yet to be assigned to specific proteins. csic.es In eukaryotes, a significant gap in knowledge lies in the conversion of the precursor 4-hydroxyphenylpyruvate (4-HPP) to 4-hydroxybenzaldehyde (B117250) (4-HBz), with the specific intermediates and enzymes still unidentified. portlandpress.com While the initial transamination from tyrosine to 4-HPP and the final oxidation to 4-hydroxybenzoate (B8730719) (4-HB) are known, the steps in between are a black box. portlandpress.com
Furthermore, specific modification steps on the benzoquinone ring are catalyzed by as-yet-unknown enzymes. The C1-hydroxylase responsible for one of the three hydroxylation reactions in the eukaryotic pathway has not been identified. nih.gov Similarly, the decarboxylase enzyme in the yeast CoQ biosynthetic pathway remains uncharacterized. nih.gov Identifying these missing enzymes is crucial for a complete molecular understanding of CoQ8 production and for diagnosing genetic defects that lead to CoQ deficiency syndromes. portlandpress.com Integrative 'systems biochemistry' approaches are seen as a promising strategy to generate new hypotheses and identify the uncharacterized proteins involved in CoQ biosynthesis. csic.es
| Uncharacterized Step | Organism/System | Description | Source |
| 4-HPP to 4-HBz Conversion | Eukaryotes | The enzymes and intermediates involved in the conversion of 4-hydroxyphenylpyruvate (4-HPP) to 4-hydroxybenzaldehyde (4-HBz) are unknown. | portlandpress.com |
| C1-Hydroxylation | Eukaryotes | The specific C1-hydroxylase enzyme that modifies the benzoquinone ring has not been identified. | nih.gov |
| Decarboxylation | Saccharomyces cerevisiae (Yeast) | The enzyme responsible for the decarboxylation step in the yeast CoQ biosynthesis pathway is uncharacterized. | nih.gov |
| Protein Transport | General | Multiple transport steps for CoQ intermediates across mitochondrial membranes lack associated, identified proteins. | csic.es |
Comprehensive Understanding of Coenzyme Q8 Regulatory Networks
The synthesis of Coenzyme Q is a tightly regulated process, involving a multi-level network of transcriptional, post-transcriptional, and post-translational controls to maintain cellular homeostasis. csic.es Future research aims to build a comprehensive model of these interconnected regulatory layers.
Transcriptional Regulation: The expression of COQ genes is modulated by various cellular conditions. For instance, growth under respiratory conditions upregulates several COQ genes in yeast. nih.gov Key transcription factors like PPARα and NF-κB are known to regulate the expression of genes in the CoQ biosynthetic pathway. csic.escsic.escaldic.com NF-κB, in particular, activates the COQ7 gene in response to oxidative stress. nih.govcaldic.com However, a complete picture of the transcription factors that orchestrate the expression of the entire suite of COQ genes in response to different metabolic cues is still lacking. nih.gov In prokaryotes like E. coli, the anaerobic biosynthesis of CoQ8 is controlled by the oxygen-sensing transcriptional regulator Fnr, highlighting adaptation to environmental oxygen levels. researchgate.net
Post-transcriptional Regulation: After transcription, the stability and translation of COQ messenger RNAs (mRNAs) are fine-tuned by RNA-binding proteins (RBPs). For example, the RBPs HuR and hnRNP C1/C2 have opposing effects on the stability and translation of COQ7 mRNA. csic.esnih.gov In yeast, the RBP Puf3 is crucial for regulating the translation of the appropriate amount of Coq5 protein, which is necessary for the proper assembly of the biosynthetic complex. portlandpress.com Identifying the full spectrum of RBPs that target COQ mRNAs will be essential to understand the rapid and transient modulation of CoQ biosynthesis. nih.gov
Post-translational and Assembly Regulation: The activity of the CoQ biosynthetic machinery is also controlled at the protein level. Post-translational modifications, such as phosphorylation, play a key regulatory role. The activity of Coq7 is modulated by a phosphorylation/dephosphorylation cycle, with the mitochondrial phosphatase Ptc7 being a key player. csic.escaldic.com The protein COQ8A is a putative kinase that likely participates in these regulatory phosphorylation events. caldic.com Furthermore, proteolytic processing can regulate the stability and function of CoQ proteins; for instance, the protease Oct1p processes Coq5, and PARL regulates COQ4. csic.esportlandpress.com The very assembly of the biosynthetic enzymes into a multi-enzyme "CoQ synthome" is a critical regulatory hub, ensuring efficient substrate channeling and preventing the buildup of potentially toxic intermediates. nih.govnih.gov The assembly process itself is regulated by the availability of lipid precursors and the stable expression of all component proteins. portlandpress.comnih.gov
| Regulatory Level | Factor | Target/Function | Source |
| Transcriptional | PPARα | Regulates enzymes in the mevalonate (B85504) pathway. | csic.esnih.gov |
| Transcriptional | NF-κB | Induces COQ7 expression in response to oxidative stress. | nih.govcaldic.com |
| Transcriptional | Fnr | Controls anaerobic CoQ8 biosynthesis genes in E. coli. | researchgate.net |
| Post-transcriptional | HuR, hnRNP C1/C2 | Modulate stability and translation of COQ7 mRNA. | csic.escaldic.com |
| Post-transcriptional | Puf3 | Regulates translation of COQ5 mRNA for synthome assembly. | portlandpress.com |
| Post-translational | PTC7 (phosphatase) | Dephosphorylates and activates Coq7. | csic.escaldic.com |
| Post-translational | COQ8A (putative kinase) | Thought to regulate the synthome via phosphorylation. | caldic.com |
| Post-translational | Oct1p (protease) | Processes Coq5 to ensure its stability. | portlandpress.com |
Structural and Mechanistic Insights into this compound-Associated Protein Complexes
In eukaryotes, the final stages of CoQ8 biosynthesis are carried out by a large, multi-enzyme complex located on the matrix face of the inner mitochondrial membrane, often referred to as the "CoQ synthome" or "complex Q". csic.esnih.gov This complex is a prime example of a metabolon, which facilitates the pathway's efficiency by channeling intermediates between sequential enzymes. nih.gov A major future goal is to determine the complete composition, stoichiometry, and high-resolution architecture of this complex. nih.gov
Genetic studies in yeast first suggested the existence of this complex, as the deletion of one component often leads to the destabilization of others. nih.gov This complex is believed to contain the enzymes Coq3 through Coq9. csic.es Proteins such as COQ4 and COQ9, which lack known catalytic activity, are thought to serve crucial structural or regulatory roles. mdpi.com COQ4 may act as a scaffold, stabilizing the entire synthome. mdpi.com
The protein COQ8A (also known as ADCK3) is a member of the atypical UbiB protein kinase-like family and is essential for CoQ biosynthesis. csic.estocris.com While it has a kinase-like fold, it displays ATPase activity rather than canonical kinase activity and is believed to regulate the CoQ synthome, possibly through phosphorylation cycles or by facilitating the extraction of lipid intermediates from the membrane for modification. csic.esmdpi.com Mutations in the human COQ8A gene cause primary CoQ10 deficiency, underscoring its critical, albeit not fully understood, function. tocris.comCurrent time information in Durham County, US. Understanding the precise molecular mechanism of COQ8A and its interactions within complex Q is a key area of future inquiry. csic.es Further structural studies, like those performed on respiratory complex I which detailed the binding of different length ubiquinones (B1209410) including Q8, will provide critical insights into how these protein complexes handle their lipid substrates and intermediates. nih.gov
| Complex Component | Proposed Function | Notes | Source |
| Coq3-Coq7, Coq9 | Catalytic & Structural | Core enzymes performing head group modifications. | csic.esnih.gov |
| COQ4 | Scaffolding/Stabilization | Essential for the integrity of the CoQ synthome. | mdpi.com |
| COQ8A (ADCK3) | Regulation (ATPase) | Atypical kinase-like protein; regulates the complex, possibly via phosphorylation. Mutations cause CoQ deficiency. | csic.esmdpi.comtocris.com |
| COQ9 | Regulation/Lipid Binding | A lipid-binding protein thought to be involved in regulating Coq7 activity. | csic.es |
Development of Novel Biotechnological Applications for this compound Production
The medical and commercial value of coenzymes Q has driven research into improving their production through microbial fermentation. Escherichia coli, which naturally produces CoQ8, is a key target for metabolic engineering to create high-yielding strains. csic.esnih.gov Future research will focus on combining and refining multiple strategies to maximize production titers.
One successful strategy involves blocking competing metabolic pathways. For example, deleting the menA gene in E. coli, which diverts a common precursor towards menaquinone synthesis, resulted in an 81% increase in CoQ8 content. nih.gov Another major avenue is the overexpression of rate-limiting enzymes in the CoQ8 pathway. Co-expression of the genes dxs (from the upstream MEP pathway) and ubiA (which catalyzes the first committed step in ubiquinone synthesis) led to a 125% increase in CoQ8 in an engineered E. coli strain. nih.gov
Furthermore, supplementing the culture medium with precursors such as pyruvate (B1213749) and p-hydroxybenzoic acid (pHBA) can boost the final yield. nih.gov The most significant gains have been achieved by combining these approaches. A synergistic effect was observed when dxs-ubiA co-expression was combined with precursor supplementation in a menA-deleted strain, resulting in a total 4.06-fold increase in CoQ8 content. nih.gov Future work will likely involve more sophisticated metabolic modeling to identify additional bottlenecks, the use of CRISPR-based tools for rapid screening of genetic modifications, and the optimization of fermentation processes to make microbial production of CoQ8 and other CoQ variants more economically viable. nih.govcsic.es
| Engineering Strategy | Organism | Modification/Addition | Improvement in CoQ8 Content | Source |
| Pathway Blocking | E. coli | Deletion of menA gene | 81% increase | nih.gov |
| Gene Overexpression | E. coli (ΔmenA) | Co-expression of dxs and ubiA genes | 125% increase | nih.gov |
| Precursor Supplementation | E. coli (ΔmenA) | Addition of pyruvate and pHBA | 59% increase | nih.gov |
| Combined Strategy | E. coli (ΔmenA) | dxs-ubiA co-expression + precursor addition | 180% increase (4.06-fold total) | nih.gov |
Exploration of this compound's Specific Role in Disease Pathologies and Novel Therapeutic Targets
While most clinical research has focused on Coenzyme Q10 due to its prevalence in humans, understanding the specific roles of other CoQ variants like CoQ8 is a burgeoning field. Defects in the CoQ biosynthetic pathway lead to a range of human diseases known as primary CoQ deficiencies, which can manifest as cerebellar ataxia, encephalomyopathy, and nephrotic syndrome. portlandpress.com A key future direction is to untangle the complex genotype-phenotype correlations in these disorders. wikipedia.org For example, mutations in the COQ8A gene are a known cause of primary CoQ deficiency, leading to cerebellar ataxia and seizures. tocris.comCurrent time information in Durham County, US.
Beyond primary deficiencies, secondary depletion of CoQ is observed in numerous chronic conditions, including cardiovascular disease, neurodegenerative disorders like Parkinson's disease, and diabetes. genecards.org A critical question for future research is whether this depletion is a cause or a consequence of the mitochondrial dysfunction seen in these pathologies. genecards.org
Emerging research is uncovering novel cellular functions for CoQ that present new therapeutic avenues. It has been identified as a potent suppressor of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. csic.esgenecards.org This suggests that targeting CoQ levels could be a strategy for diseases where ferroptosis is implicated. In neurodegenerative diseases, CoQ's role as a neuroprotective agent is under intense investigation, attributed to its antioxidant capacity and its ability to enhance mitochondrial function and cellular bioenergetics. As the unique functions and tissue distributions of different CoQ variants are better understood, CoQ8 may emerge as a specific therapeutic target or agent for a distinct set of pathologies, separate from those addressed by CoQ10.
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for formulating research questions on Coenzyme Q8 (CoQ8) in mitochondrial studies?
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of research questions . For mechanistic studies, the PICO framework (Population, Intervention, Comparison, Outcome) can clarify variables, such as comparing CoQ8-deficient vs. wild-type models in oxidative phosphorylation assays .
Q. How should researchers design experiments to measure CoQ8’s concentration in cellular systems?
- Employ high-performance liquid chromatography (HPLC) paired with mass spectrometry for quantification. Validate protocols using internal standards (e.g., deuterated CoQ8) and replicate experiments across ≥3 biological samples to account for tissue-specific variability .
Q. What are the best practices for synthesizing CoQ8 analogs to study structure-activity relationships?
- Follow retrosynthetic analysis to identify feasible pathways, prioritizing enzymatic synthesis over chemical methods to preserve stereochemistry. Characterize analogs using NMR and X-ray crystallography, referencing primary literature for comparative data .
Advanced Research Questions
Q. How can contradictory findings about CoQ8’s role in oxidative phosphorylation be systematically analyzed?
- Conduct a meta-analysis of published kinetic data, stratifying results by experimental conditions (e.g., pH, temperature, mitochondrial isolation methods). Use Bland-Altman plots to assess agreement between studies and identify confounding variables .
Q. What experimental strategies resolve discrepancies in CoQ8’s therapeutic efficacy in neurodegenerative models?
- Design dose-response studies with controls for bioavailability (e.g., blood-brain barrier penetration assays). Integrate multi-omics data (transcriptomics, metabolomics) to identify off-target effects or compensatory pathways in CoQ8-treated models .
Q. How should researchers address ethical challenges in longitudinal studies of CoQ8 supplementation in animal models?
- Adhere to 3R principles (Replacement, Reduction, Refinement). Obtain ethics committee approval for protocols minimizing distress (e.g., non-invasive imaging for disease progression). Document compliance with ARRIVE guidelines for transparency .
Methodological Considerations for Data Collection and Analysis
Q. What are the advantages and limitations of using publicly available datasets vs. primary data in CoQ8 research?
- Public datasets (e.g., Gene Expression Omnibus) offer scalability but may lack metadata (e.g., sample preparation details). Primary data collection ensures tailored experimental conditions but requires rigorous validation to avoid batch effects .
Q. How can qualitative data (e.g., patient-reported outcomes) be integrated with quantitative CoQ8 biomarker analyses?
- Use mixed-methods triangulation : Code qualitative interviews for themes (e.g., symptom improvement) and correlate with quantitative metrics (e.g., plasma CoQ8 levels) using Spearman’s rank correlation. Ensure intercoder reliability with Cohen’s κ ≥0.7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
